Cbz-4-fluoro-D-phe
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSNXFAVHKHBPV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Cbz-4-fluoro-D-phenylalanine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of Cbz-4-fluoro-D-phenylalanine. This synthetic amino acid derivative is a valuable building block in the development of novel peptide-based therapeutics and research tools. The strategic incorporation of fluorine into the phenylalanine side chain can significantly modulate the physicochemical and biological properties of peptides, offering enhanced stability, binding affinity, and unique spectroscopic handles for analysis.
Core Chemical Properties
Cbz-4-fluoro-D-phenylalanine, also known as N-Benzyloxycarbonyl-4-fluoro-D-phenylalanine, is a protected form of the non-natural amino acid 4-fluoro-D-phenylalanine. The carboxybenzyl (Cbz) protecting group on the amine allows for its use in standard peptide synthesis protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆FNO₄ | [1] |
| Molecular Weight | 317.31 g/mol | [1] |
| CAS Number | 404-32-0 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | Not available for Cbz-protected form. Unprotected 4-Fluoro-D-phenylalanine: 213 - 215 °C (with decomposition) | [3] |
| Boiling Point | Not available for Cbz-protected form. Unprotected 4-Fluoro-L-phenylalanine: 313.3 ± 32.0 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Insoluble in water. | [4] |
| Storage | Store at room temperature. | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl and benzyl groups, as well as the alpha- and beta-protons of the amino acid backbone. The presence of the fluorine atom will likely cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the carboxyl and Cbz groups, the aromatic carbons (with C-F coupling visible for the fluorinated ring), and the aliphatic carbons of the amino acid.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is sensitive to the local electronic environment. This makes it a valuable probe in structural studies of peptides containing this residue.[5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for the loss of the Cbz group and other fragments.
Experimental Protocols
Synthesis of Cbz-4-fluoro-D-phenylalanine
The synthesis of Cbz-4-fluoro-D-phenylalanine is a standard N-protection reaction. A representative protocol is as follows:
Materials:
-
4-Fluoro-D-phenylalanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-Fluoro-D-phenylalanine in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate, dissolved in dioxane, to the stirred solution while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
Cbz-4-fluoro-D-phenylalanine can be incorporated into a peptide sequence using standard SPPS protocols. However, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly used in modern SPPS. The following is a generalized workflow for incorporating an Fmoc-protected 4-fluoro-D-phenylalanine.
Workflow for SPPS:
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Biological Significance and Applications in Drug Development
The introduction of a fluorine atom at the para-position of the phenylalanine side chain can have profound effects on the biological activity of a peptide.[6]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the half-life of the peptide therapeutic.
-
Modulation of Receptor Binding: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for receptor binding and molecular recognition.[6]
-
Probing Protein Structure and Function: The ¹⁹F NMR signal provides a sensitive and non-invasive probe for studying protein structure, dynamics, and ligand binding.[5]
Peptides containing 4-fluorophenylalanine have been investigated for their potential to modulate the activity of various biological targets, including G-protein-coupled receptors (GPCRs) and their role in inducing apoptosis.
G-Protein Coupled Receptor (GPCR) Signaling
Peptides are common ligands for GPCRs. The incorporation of 4-fluoro-D-phenylalanine can enhance the binding affinity and selectivity of peptide ligands for their target GPCRs, leading to more potent and specific therapeutic effects.
References
- 1. Cbz-4-Fluoro-D-Phenylalanine CAS#: 404-32-0 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Cbz-4-fluoro-D-phe molecular structure and weight
An In-depth Technical Guide to N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe)
This guide provides detailed technical information on the molecular structure, properties, and synthesis of N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine, a fluorinated derivative of the amino acid D-phenylalanine. This compound is of interest to researchers in medicinal chemistry and peptide synthesis due to the unique properties conferred by the fluorine atom, such as altered electronic characteristics and metabolic stability.
Quantitative Data Summary
The key physicochemical properties of Cbz-4-fluoro-D-phenylalanine and its unprotected precursor, 4-Fluoro-D-phenylalanine, are summarized below for easy comparison.
| Property | Cbz-4-fluoro-D-phenylalanine (Z-Phe(4-F)-OH) | 4-Fluoro-D-phenylalanine (H-D-Phe(4-F)-OH) |
| Molecular Formula | C17H16FNO4[1] | C9H10FNO2[2] |
| Molecular Weight | 317.3 g/mol [1] | 183.2 g/mol [2] |
| Synonyms | N-Benzyloxycarbonyl-4-fluoro-D-phenylalanine | p-Fluoro-D-phenylalanine[2] |
| Appearance | - | Off-white powder[2] |
| Melting Point | - | 213 - 215 °C (decomposes)[2] |
| Storage Conditions | - | 0 - 8 °C[2] |
Molecular Structure
The structure of Cbz-4-fluoro-D-phenylalanine consists of a D-phenylalanine core, which is substituted with a fluorine atom at the para (4-position) of the phenyl ring. The alpha-amino group is protected by a carboxybenzyl (Cbz or Z) group.
References
Technical Guide: Synthesis of Cbz-4-fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a viable synthetic route to Cbz-4-fluoro-D-phenylalanine, a valuable chiral building block for the synthesis of modified peptides with potential therapeutic applications. The incorporation of 4-fluoro-D-phenylalanine into peptides can enhance metabolic stability and modulate biological activity.
Introduction
Cbz-4-fluoro-D-phenylalanine (N-Benzyloxycarbonyl-4-fluoro-D-phenylalanine) is a protected form of the non-natural amino acid 4-fluoro-D-phenylalanine. The carboxybenzyl (Cbz) protecting group is instrumental in peptide synthesis, preventing the unwanted polymerization of the amino acid during coupling reactions. The D-enantiomer is of particular interest in drug development as its incorporation into peptides can confer resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.
The synthesis of this compound can be approached through several methods, including asymmetric synthesis or the resolution of a racemic mixture. This guide will focus on a chemoenzymatic approach, which involves the synthesis of a racemic N-Cbz-4-fluorophenylalanine ester followed by a highly selective enzymatic hydrolysis to resolve the D- and L-enantiomers.
Overall Synthetic Scheme
The synthesis of Cbz-4-fluoro-D-phenylalanine can be achieved in a multi-step process, beginning with commercially available 4-fluorobenzaldehyde. The general workflow involves the formation of a racemic amino acid, protection of the amino group, esterification, and finally, enzymatic resolution.
Caption: General workflow for the synthesis of Cbz-4-fluoro-D-phenylalanine.
Experimental Protocols
The following protocols are representative methods for the synthesis of Cbz-4-fluoro-D-phenylalanine.
Step 1: Synthesis of DL-4-Fluorophenylalanine
A common method for the synthesis of the racemic amino acid is the Strecker synthesis or variations thereof, starting from 4-fluorobenzaldehyde.
Step 2: N-Protection with Carboxybenzyl (Cbz) Group
Protocol:
-
Dissolution: Dissolve DL-4-fluorophenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-DL-4-fluorophenylalanine.
Step 3: Esterification of N-Cbz-DL-4-fluorophenylalanine
Protocol:
-
Dissolution: Dissolve N-Cbz-DL-4-fluorophenylalanine (1.0 equivalent) in methanol.
-
Catalyst Addition: Add a catalytic amount of sulfuric acid.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-DL-4-fluorophenylalanine methyl ester.
Step 4: Enzymatic Resolution of N-Cbz-DL-4-fluorophenylalanine Methyl Ester
This step utilizes the stereoselectivity of an enzyme, such as Subtilisin Carlsberg, to hydrolyze the L-enantiomer of the ester, leaving the D-enantiomer unreacted.[1]
Protocol:
-
Reaction Setup: Prepare an aqueous solution of the racemic N-Cbz-DL-4-fluorophenylalanine methyl ester (1.0 equivalent). The pH of the solution should be maintained between 7 and 8.
-
Enzyme Addition: Add a proteolytic enzyme such as Subtilisin Carlsberg.
-
Reaction Monitoring: Monitor the reaction progress to ensure the conversion of the N-Cbz-L-4-fluorophenylalanine methyl ester to N-Cbz-L-4-fluorophenylalanine. The reaction is typically complete when approximately 50% of the starting material is consumed.
-
Separation: Once the reaction is complete, separate the unreacted N-Cbz-D-4-fluorophenylalanine methyl ester from the hydrolyzed N-Cbz-L-4-fluorophenylalanine. This can be achieved by extraction with an organic solvent like methylene chloride. The N-Cbz-L-4-fluorophenylalanine will remain in the aqueous layer.
-
Purification: The organic extracts containing the N-Cbz-D-4-fluorophenylalanine methyl ester are combined, dried, and the solvent is removed under vacuum.
Step 5: Hydrolysis of N-Cbz-D-4-fluorophenylalanine Methyl Ester
Protocol:
-
Reaction: The purified N-Cbz-D-4-fluorophenylalanine methyl ester is hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture) to yield the final product, Cbz-4-fluoro-D-phenylalanine.
-
Work-up and Purification: After completion of the reaction, the mixture is acidified and the product is extracted, dried, and purified.
Quantitative Data
The following table summarizes typical yields and enantiomeric excess (ee) for key steps in the synthesis of similar N-acyl-D-phenylalanine esters through enzymatic resolution.
| Step | Product | Enzyme/Method | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Enzymatic Resolution | N-acetyl-D-phenylalanine methyl ester | Microbial serine proteinase | 97.6 | 98 | [2] |
Biological Context and Signaling Pathway
4-Fluoro-D-phenylalanine is often incorporated into peptides to enhance their biological activity and stability. A notable example is its use in analogs of biphalin, a dimeric opioid peptide. The incorporation of 4-fluoro-phenylalanine can significantly increase the binding affinity of these peptides to opioid receptors.
Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an opioid peptide analog containing 4-fluoro-D-phenylalanine to a μ-opioid receptor (MOR) initiates a signaling cascade that leads to analgesia.
References
A Technical Guide to Cbz-4-fluoro-D-phenylalanine: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe), a fluorinated amino acid derivative of significant interest in peptide and medicinal chemistry. This document details its chemical properties, provides a general synthetic methodology, and explores its applications in drug discovery and biochemical research, with a focus on its role in modulating peptide and protein function.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 404-32-0 | N/A |
| Molecular Formula | C₁₇H₁₆FNO₄ | N/A |
| Molecular Weight | 317.31 g/mol | N/A |
| Appearance | Off-white powder | [1] |
| Purity | ≥ 99% (HPLC) is commercially available | [1] |
| Storage | 0 - 8 °C | [1] |
Introduction to Fluorinated Amino Acids
The strategic incorporation of fluorinated amino acids, such as 4-fluoro-phenylalanine, into peptides and proteins is a powerful strategy in medicinal chemistry and drug design.[2][3] The introduction of fluorine can significantly alter the physicochemical properties of the parent molecule, including:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the amino acid less susceptible to enzymatic degradation.[4]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can modify the electronic distribution of the aromatic ring, influencing non-covalent interactions like cation-π stacking, which are often critical for receptor binding.[5]
-
Modulated Bioavailability: Changes in lipophilicity and electronic properties can affect how the molecule interacts with biological membranes and transport proteins.[2]
Cbz-4-fluoro-D-phenylalanine serves as a key building block for introducing these advantageous properties into peptide-based therapeutics. The Cbz (carbobenzyloxy) protecting group is a commonly used amine protecting group in peptide synthesis, readily removable under specific conditions.
Synthesis and Experimental Protocols
The synthesis of Cbz-4-fluoro-D-phenylalanine is a multi-step process that can be adapted from established methods for amino acid protection and fluorination. While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale approach is outlined below.
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of Cbz-4-fluoro-D-phenylalanine, starting from 4-fluoro-D-phenylalanine.
Caption: A generalized workflow for the synthesis of Cbz-4-fluoro-D-phenylalanine.
Experimental Protocol: N-Cbz Protection of 4-Fluoro-D-phenylalanine
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.
-
Dissolution: Dissolve 4-fluoro-D-phenylalanine in a suitable solvent mixture, such as aqueous acetone or dioxane.
-
Basification: Cool the solution in an ice bath and add a base, such as sodium bicarbonate or sodium hydroxide, to raise the pH and deprotonate the amino group.
-
Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution while stirring vigorously. The reaction is typically exothermic and should be maintained at a low temperature.
-
Reaction: Allow the reaction to proceed for several hours at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
-
Workup: After the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the Cbz-protected amino acid.
-
Isolation and Purification: Collect the crude product by filtration and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography.
Analytical Characterization
The identity and purity of the synthesized Cbz-4-fluoro-D-phenylalanine should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the aromatic protons of the phenyl and benzyl groups, as well as the alpha- and beta-protons of the amino acid backbone.[6] |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the phenyl ring. |
| HPLC | A single major peak indicating high purity. The retention time will be specific to the column and mobile phase used.[7] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of Cbz-4-fluoro-D-phenylalanine. |
Applications in Research and Drug Development
The incorporation of this compound into peptides has been shown to modulate their biological activity in various therapeutic areas.
Modulation of Peptide-Receptor Interactions
The introduction of a fluorine atom can significantly impact the binding affinity of a peptide to its target receptor. This is often attributed to the altered electronic properties of the fluorinated aromatic ring, which can lead to more favorable interactions within the receptor's binding pocket.
Caption: Influence of 4-fluoro-phenylalanine on peptide-receptor interactions.
Case Study: Enhancing Opioid Receptor Affinity
Structure-activity relationship studies on biphalin, a dimeric opioid peptide, have demonstrated that the substitution of phenylalanine with 4-fluoro-phenylalanine at specific positions significantly enhances its binding affinity for both μ- and δ-opioid receptors.[5]
| Compound | μ-Opioid Receptor Binding (Ki, nM) | δ-Opioid Receptor Binding (Ki, nM) |
| Biphalin (Phe at 4,4') | 0.51 | 12.8 |
| Biphalin (4-F-Phe at 4,4') | 0.09 | 0.11 |
Data from biphalin analogs with a 1,2-phenylenediamine linker.[5]
The dramatic increase in affinity, particularly for the δ-opioid receptor, highlights the profound impact of this subtle chemical modification.
Suppliers
Cbz-4-fluoro-D-phenylalanine is available from various chemical suppliers specializing in amino acids and peptide synthesis reagents. Researchers should inquire with the following types of suppliers:
-
Specialty chemical manufacturers
-
Suppliers of building blocks for peptide synthesis
-
Chemical catalog companies
A direct search for the CAS number (404-32-0) on supplier websites is the most effective way to identify current vendors and obtain pricing and availability information.
Conclusion
Cbz-4-fluoro-D-phenylalanine is a valuable synthetic building block for the development of novel peptide-based therapeutics. Its incorporation can lead to enhanced metabolic stability and modulated receptor binding affinity, offering a powerful tool for medicinal chemists and drug developers to optimize the pharmacological properties of peptide drug candidates. The synthetic and analytical methods described in this guide provide a foundation for researchers to utilize this compound in their own research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR [m.chemicalbook.com]
- 7. 404-32-0 | 4-Fluoro-N-Cbz-DL-phenylalanine | Ambeed.com [ambeed.com]
physicochemical characteristics of Cbz-4-fluoro-D-phe
An In-depth Technical Guide on the Physicochemical Characteristics of N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine, commonly abbreviated as this compound, is a synthetic derivative of the non-proteinogenic amino acid 4-fluoro-D-phenylalanine. This compound is of significant interest in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom into the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of peptides and small molecule drugs. The benzyloxycarbonyl (Cbz) group serves as a crucial amine-protecting group, which is stable under various conditions but can be selectively removed, typically by hydrogenolysis, making it a valuable tool in multi-step organic synthesis.[1][2] This guide provides a detailed overview of its physicochemical properties and the experimental protocols used for their determination.
Physicochemical Characteristics
The core physicochemical properties of this compound are summarized below. These characteristics are fundamental for its application in synthesis, purification, and formulation.
| Property | Data | Reference(s) |
| CAS Number | 404-32-0 | [3] |
| Molecular Formula | C₁₇H₁₆FNO₄ | [3][4] |
| Molecular Weight | 317.31 g/mol | [3][4] |
| Appearance | Expected to be a white to off-white powder or crystalline solid, similar to its precursors and related compounds.[5][6] | [5][6] |
| Melting Point | Specific data for this compound is not readily available. The precursor, 4-Fluoro-D-phenylalanine, has a melting point of 213 - 215 °C with decomposition.[6] | [6] |
| Solubility | Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and alcohols.[7][8] It is anticipated to have low solubility in water.[7] | [7][8] |
| Chemical Structure | ![]() |
Experimental Protocols & Methodologies
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis: N-Cbz Protection of 4-Fluoro-D-phenylalanine
The standard method for introducing a Cbz protecting group is via the Schotten-Baumann reaction, which involves treating the free amino acid with benzyl chloroformate under alkaline conditions.[9]
Protocol:
-
Dissolution: Dissolve 4-fluoro-D-phenylalanine in an aqueous solution of sodium carbonate or a sodium carbonate/sodium bicarbonate buffer. The pH should be maintained between 8 and 10 to ensure the amino group is deprotonated and nucleophilic.[9][10]
-
Reaction: Cool the solution in an ice bath (0-5 °C). Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The reaction is typically performed in a biphasic system with an organic solvent like dioxane or THF to aid solubility.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, wash the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.
-
Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylic acid, causing the Cbz-protected product to precipitate.
-
Isolation & Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Melting Point Determination
The melting point is a crucial indicator of purity. The capillary method using a modern digital melting point apparatus is standard.
Protocol:
-
Sample Preparation: Ensure the crystalline sample of this compound is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap gently to pack the sample into the sealed bottom, aiming for a sample height of 2-3 mm.
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Solubility Assessment
A qualitative assessment of solubility is essential for selecting appropriate solvents for reactions, purification, and analysis.
Protocol:
-
Preparation: Place a small, consistent amount (e.g., ~5 mg) of this compound into a series of labeled vials.
-
Solvent Addition: Add a measured volume (e.g., 1 mL) of a selected solvent to each vial. Solvents should span a range of polarities (e.g., water, methanol, ethyl acetate, dichloromethane, hexane).
-
Mixing: Agitate each vial vigorously (e.g., using a vortex mixer) for 1-2 minutes.
-
Observation: Allow the vials to stand and observe. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): Gently warm the vials containing undissolved solid to determine if solubility increases with temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. A ¹H NMR spectrum would confirm the presence of the Cbz group, the fluorophenyl ring, and the amino acid backbone.
Protocol for Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical and should be based on the compound's solubility.[11]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Analysis: Cap the NMR tube and place it in the NMR spectrometer. Acquire a ¹H NMR spectrum, and if necessary, other spectra like ¹³C, ¹⁹F, or 2D-NMR (e.g., COSY, HSQC) for full structural assignment.[12][13]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Cbz-4-Fluoro-D-Phenylalanine CAS#: 404-32-0 [m.chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 8. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
The Enduring Legacy of the Cbz Group: A Cornerstone of Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to construct peptides with precisely defined sequences is fundamental to biochemistry, pharmacology, and the development of novel therapeutics. This intricate process hinges on the strategic use of protecting groups to temporarily mask reactive functionalities and prevent unwanted side reactions. Among the pantheon of such groups, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a place of historical and practical significance.[1][2] Its development marked the dawn of controlled, stepwise peptide synthesis, transforming a field once plagued by uncontrolled polymerization into a discipline of precision and design.[1] This technical guide provides an in-depth exploration of the Cbz protecting group, detailing its mechanism of action, applications, and the experimental protocols that underpin its continued relevance in modern organic synthesis.
Core Principles of the Cbz Protecting Group
The primary role of the Cbz group is the protection of the α-amino group of an amino acid.[3][4] By converting the nucleophilic amine into a significantly less reactive carbamate, the Cbz group allows for the selective activation of the carboxyl group, enabling the formation of a peptide bond without the risk of self-polymerization.[1][3] The success and enduring utility of the Cbz group are attributable to several key characteristics:
-
Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide range of reaction conditions, including basic and mildly acidic media.[1] This stability provides chemists with the flexibility to perform various synthetic transformations on other parts of the molecule without compromising the integrity of the amino protection.[1]
-
Ease of Introduction: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions, a reaction that is generally high-yielding.[1][2]
-
Facile and Orthogonal Cleavage: A defining feature of the Cbz group is its susceptibility to cleavage under specific and mild conditions, primarily catalytic hydrogenolysis.[1][2] This deprotection method is orthogonal to many other common protecting groups used in peptide synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is a critical concept that allows for the selective deprotection of one functional group in the presence of others, a necessity in the synthesis of complex molecules.[1]
Mechanism of Action: Introduction and Cleavage
The introduction and removal of the Cbz group proceed through well-defined reaction mechanisms.
Introduction: The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate in the presence of a base, such as sodium carbonate or sodium hydroxide.[1][2] The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate, with the subsequent loss of a chloride ion. The base serves to neutralize the liberated hydrochloric acid.[2]
Cleavage (Deprotection): The premier method for Cbz group removal is catalytic hydrogenolysis.[1][2] In the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a source of hydrogen (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide as byproducts.[1][2] This method is exceptionally clean, as the byproducts are volatile and easily removed.[1] Alternatively, the Cbz group can be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid, although this method is harsher and less commonly used due to its potential to affect other acid-sensitive groups.[1]
Quantitative Data on Cbz Protection and Deprotection
The efficiency of Cbz protection and deprotection is a critical factor in its practical application. The following tables summarize representative quantitative data for these transformations.
Table 1: Representative Yields for Cbz Protection of Various Amines [1]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |
Table 2: Comparison of Cbz Deprotection Methods and Yields [1]
| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) |
| Cbz-Alanine | H₂, 10% Pd/C, MeOH, rt | > 95 |
| Cbz-Phenylalanine | H₂, 10% Pd/C, EtOH, rt | > 95 |
| Cbz-Glycine | HBr, Acetic Acid, rt | ~90 |
| Cbz-Leucine | Transfer Hydrogenation (HCOONH₄, Pd/C), MeOH, reflux | > 90 |
Experimental Protocols
Detailed methodologies for the introduction and removal of the Cbz protecting group are provided below.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the role of the Cbz group, the following diagrams illustrate the key chemical transformations and their integration into the broader context of peptide synthesis.
References
The Fluorine Advantage: An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptides has become a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated amino acids have emerged as a particularly powerful tool for modulating the physicochemical and biological properties of peptides. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to enhance peptide stability, control conformation, and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids in peptide design, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in this exciting field.
The Impact of Fluorination on Peptide Properties
The introduction of fluorine can induce profound changes in a peptide's characteristics. These modifications are often subtle yet significant, offering a means to fine-tune peptides for therapeutic applications. The primary benefits include enhanced structural stability against thermal and proteolytic degradation, increased hydrophobicity which can influence membrane permeability and protein-protein interactions, and the ability to serve as a sensitive probe for biophysical studies.
Enhanced Thermal and Proteolytic Stability
A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and their often-limited thermal stability. Fluorination can significantly mitigate these issues. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the peptide backbone, making it less susceptible to enzymatic cleavage. Furthermore, the increased steric bulk of fluorinated side chains can physically hinder the approach of proteases.[1]
Table 1: Quantitative Data on the Enhanced Stability of Fluorinated Peptides
| Peptide/Protein System | Fluorinated Amino Acid | Position of Substitution | Effect on Thermal Stability (Tm) | Effect on Proteolytic Stability | Reference |
| Tryptophan Zipper Peptide | 6-Fluoro-Tryptophan | Face (Trp9) | +1.6 °C | Not Reported | [2] |
| Tryptophan Zipper Peptide | 4-Fluoro-Tryptophan | Face (Trp9) | +1.3 °C | Not Reported | [2] |
| Glucagon-like peptide-1 (GLP-1) Analogue | Not Specified | Not Specified | Not Reported | 2.9-fold increased stability against DPP-IV | [3][4] |
| Buforin/Magainin Antimicrobial Peptides | Hexafluoroleucine | Various | Increased thermal stability | Moderately better protease resistance | [5] |
| Model Peptides | Fluorinated Amino Acids | P2, P1', or P2' positions | Not Reported | Increased stability in some cases, but not predictable | [6][7] |
Modulation of Secondary Structure
The conformational preferences of amino acids are critical determinants of peptide secondary structure. Fluorination can influence these preferences, thereby stabilizing or destabilizing structures such as α-helices and β-sheets. This conformational control is crucial for designing peptides with specific receptor binding affinities and biological activities. Circular dichroism (CD) spectroscopy is a key technique used to assess these structural changes.
Table 2: Helicity of Fluorinated Peptides Determined by Circular Dichroism
| Peptide System | Fluorinated Amino Acid | Conditions | % Helicity (Fluorinated) | % Helicity (Native) | Reference |
| Stapled RNase A peptide | Not Specified | Aqueous Buffer | 49% | 30% | [8] |
| Short E-R/K peptides | Not Applicable (study on native peptides) | 10 mM sodium phosphate buffer, pH 7.0 | High helicity observed in short peptides | Not Applicable | [9] |
Altered Binding Affinity
The introduction of fluorine can modify the electronic and steric properties of an amino acid side chain, which in turn can affect its interaction with a biological target. This can lead to either an increase or decrease in binding affinity, depending on the specific interactions at the binding site. This makes fluorination a valuable tool for structure-activity relationship (SAR) studies.
Table 3: Binding Affinity of Fluorinated Peptides and Ligands
| Target | Fluorinated Ligand/Peptide | Binding Affinity Metric (Kd, Ki, IC50) | Comparison to Non-fluorinated | Reference |
| HIV-1 | C31 peptide with 5,5',5''-F6Leu | IC50 = 1.49 µM | 56-fold loss in activity | [3] |
| DPP-IV | Fluorinated GLP-1 analogues | Not specified, but retained biological activity | Comparable to native GLP-1 | [3][4] |
Synthesis and Incorporation of Fluorinated Amino Acids
The successful application of fluorinated amino acids in peptide design relies on robust synthetic methodologies for both the amino acids themselves and their subsequent incorporation into peptide chains.
Synthesis of Fluorinated Amino Acids
A variety of synthetic routes have been developed to access a diverse range of fluorinated amino acids. These methods often involve stereoselective approaches to control the chirality of the final product. For example, the synthesis of (2S,4R)-5,5,5-trifluoroleucine can be achieved via stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl precursor using a chiral Schiff base Ni(II) complex.[1][10][11]
Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids
Fmoc-based solid-phase peptide synthesis (SPPS) is the most common method for incorporating fluorinated amino acids into peptides.[12][13][14] The general workflow is similar to that for canonical amino acids, involving iterative cycles of deprotection, coupling, and washing. However, the altered reactivity of some fluorinated amino acids may necessitate optimization of coupling conditions.
Applications in Drug Discovery and Chemical Biology
The unique properties conferred by fluorination have led to a wide range of applications in both therapeutic and diagnostic contexts.
Enhancing Pharmacokinetic Properties
As highlighted in the stability data, fluorination is a key strategy to improve the metabolic stability of peptide drugs, prolonging their half-life in vivo.[3][4] The increased lipophilicity of fluorinated peptides can also enhance their ability to cross cellular membranes, improving bioavailability.
19F NMR Spectroscopy for Structural and Interaction Studies
The fluorine-19 (19F) nucleus is an excellent NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems.[5][15][16] Incorporating a fluorinated amino acid into a peptide allows for sensitive monitoring of its local environment, providing insights into peptide conformation, dynamics, and interactions with binding partners.[5][15]
Modulating Signaling Pathways
Fluorinated peptides can be designed as potent and selective agonists or antagonists for a variety of cellular receptors, such as G-protein coupled receptors (GPCRs). By fine-tuning the peptide's conformation and stability, its ability to modulate specific signaling pathways can be optimized.[2][17][18][19][20]
Detailed Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide
This protocol outlines the manual synthesis of a peptide incorporating a fluorinated amino acid using Fmoc chemistry.
Materials:
-
Fmoc-protected canonical amino acids
-
Fmoc-protected fluorinated amino acid (e.g., Fmoc-L-4-fluorophenylalanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[12]
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[13]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group.[12]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (3 eq.) and DIPEA (6 eq.) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For fluorinated amino acids, coupling times may need to be extended.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[21]
Protocol 2: Proteolytic Stability Assay using HPLC
This protocol describes a general method to assess the stability of a peptide in the presence of a protease or in biological fluids like serum or plasma.[6][7][21][22][23][24]
Materials:
-
Purified peptide (fluorinated and non-fluorinated control)
-
Protease (e.g., trypsin, chymotrypsin) or human serum/plasma
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for fragment identification)
Procedure:
-
Reaction Setup: Prepare a solution of the peptide at a known concentration (e.g., 1 mg/mL) in the reaction buffer.
-
Initiate Digestion: Add the protease or an equal volume of serum/plasma to the peptide solution to a final desired concentration (e.g., enzyme:substrate ratio of 1:100 w/w). Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of the peptide.
Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
This protocol outlines the procedure for determining the secondary structure content of a peptide using CD spectroscopy.[25][26][27][28][29][30][31][32]
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance in the far-UV region.[25]
-
Trifluoroethanol (TFE) (optional, as a helix-inducing co-solvent)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide and accurately determine its concentration. Dilute the peptide to a final concentration of approximately 0.1-0.2 mg/mL in the chosen buffer.[26]
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.
-
Blank Measurement: Record a spectrum of the buffer alone to use for baseline correction.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.[29] The helicity can also be estimated from the mean residue ellipticity at 222 nm.[8][9]
Conclusion
The incorporation of fluorinated amino acids offers a powerful and versatile strategy for peptide design, enabling the development of peptides with enhanced therapeutic potential. By carefully selecting the type and position of fluorination, researchers can fine-tune the stability, conformation, and biological activity of peptides to overcome many of the challenges associated with peptide-based drug development. The methodologies and data presented in this guide provide a solid foundation for scientists and drug developers to harness the "fluorine advantage" in their research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Using (19)F NMR to probe biological interactions of proteins and peptides. | Semantic Scholar [semanticscholar.org]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]
- 24. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 27. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 28. home.sandiego.edu [home.sandiego.edu]
- 29. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 30. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]
- 31. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of Cbz-4-fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe). Understanding the stability profile of this raw material is critical for ensuring its integrity and performance in research and drug development applications. This document outlines the key factors influencing its stability, recommended storage protocols, and methods for assessing its degradation.
Core Stability Profile
This compound, as a protected amino acid, exhibits a stability profile largely governed by the lability of the carbobenzyloxy (Cbz) protecting group. The Cbz group is known to be sensitive to several conditions, which dictate the appropriate handling and storage of the compound. The primary degradation pathways include hydrolysis under strongly acidic or basic conditions and cleavage through hydrogenolysis.[1][2] There is also a potential for photodegradation, necessitating protection from light.
Key Stability-Influencing Factors:
-
pH: The Cbz group is susceptible to hydrolysis outside of a neutral pH range. It is readily cleaved under strongly acidic conditions (e.g., HBr in acetic acid) and is also unstable in strongly basic solutions which can lead to hydrolysis.[2][3]
-
Light: Compounds containing aromatic chromophores, such as the benzyl group in the Cbz moiety and the fluorophenyl group, have the potential to absorb UV light, which can lead to photodegradation.[5] Therefore, the material should be protected from light.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.[3] It is crucial to store the compound in a dry environment.
-
Oxidizing Agents: While not the primary degradation pathway, exposure to strong oxidizing agents should be avoided as a general precaution for organic molecules.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These are based on general guidelines for protected amino acids and related compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) for long-term storage. | To minimize the rate of potential thermal degradation and other chemical reactions. |
| Room temperature is acceptable for short-term storage.[3] | For transient periods, such as during weighing and experimental setup. | |
| Light Exposure | Store in a dark place or in an amber, light-blocking container. | To prevent potential photodegradation due to the aromatic nature of the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To displace oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Moisture | Store in a tightly sealed container in a dry location. | To prevent the ingress of moisture which can lead to hydrolysis of the Cbz group.[3] |
| Container | Use a well-sealed, inert container (e.g., glass vial). | To prevent contamination and reaction with the container material. |
Experimental Protocols for Stability Assessment
For researchers needing to perform their own stability studies, a forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol is a general guideline and should be adapted based on the specific experimental setup and analytical capabilities.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Mix another portion with an equal volume of 1 M HCl.
-
Keep both solutions at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Mix another portion with an equal volume of 1 M NaOH.
-
Keep both solutions at room temperature and analyze at various time points.
-
Neutralize the samples with an appropriate acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and analyze at various time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at various time points by dissolving a portion in the initial solvent.
-
-
Photostability:
-
Expose a portion of the stock solution and a sample of the solid material to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples at appropriate time points. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see below for a suggested starting method).
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Stability-Indicating HPLC Method (Example)
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of each. The following is a suggested starting point for developing such a method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated to ensure it can effectively separate this compound from any degradation products formed during the forced degradation study.
Signaling Pathways and Experimental Workflows
The stability of this compound is a critical parameter that influences its availability and integrity in various experimental workflows. Below are diagrams illustrating the logical relationship between storage conditions and stability, and a typical workflow for assessing stability.
Caption: Factors influencing the stability of this compound.
Caption: Workflow for a forced degradation study of this compound.
By adhering to the recommended storage conditions and employing rigorous analytical methods to monitor stability, researchers can ensure the quality and reliability of this compound in their scientific endeavors.
References
Navigating the Solubility Landscape of Cbz-4-fluoro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-4-fluoro-D-phenylalanine, a fluorinated derivative of the amino acid phenylalanine featuring a carbobenzyloxy (Cbz) protecting group, is a compound of significant interest in peptide synthesis and drug discovery. Its physicochemical properties, particularly its solubility, are critical determinants of its utility in synthetic protocols and its potential behavior in biological systems. This technical guide provides a comprehensive overview of the anticipated solubility profile of Cbz-4-fluoro-D-phenylalanine, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment. Due to the limited availability of specific experimental data for Cbz-4-fluoro-D-phenylalanine in public literature, this guide leverages data from closely related analogs to establish a predictive solubility framework.
Predicted Solubility Profile of Cbz-4-fluoro-D-phenylalanine
Table 1: Experimentally Determined Solubility of Related Phenylalanine Analogs
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Fluoro-D,L-phenylalanine | Water | 21 | < 1 mg/mL |
| L-4-Fluorophenylalanine | Water | Not Specified | Soluble |
| L-4-Fluorophenylalanine | 0.5M HCl | Not Specified | 50 mg/mL |
| L-4-Fluorophenylalanine | PBS (pH 7.2) | Not Specified | 5 mg/mL |
| 4-Fluoro-D-phenylalanine HCl | DMSO | Not Specified | 55 mg/mL |
| N-Cbz-L-phenylalanine | DMF | Not Specified | Sparingly Soluble |
| N-Cbz-L-phenylalanine | DMSO | Not Specified | Slightly Soluble |
| N-Cbz-L-phenylalanine | Methanol | Not Specified | Slightly Soluble |
Note: This table presents data for compounds structurally related to Cbz-4-fluoro-D-phenylalanine to provide a qualitative understanding of its likely solubility characteristics. The Cbz group significantly increases lipophilicity compared to the unprotected amino acids.
Based on this comparative data, Cbz-4-fluoro-D-phenylalanine is predicted to exhibit low solubility in aqueous media and higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and potentially in some alcohols like methanol.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is paramount for its application in research and development. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[1][2]
Methodology:
-
Sample Preparation: An excess amount of solid Cbz-4-fluoro-D-phenylalanine is added to a known volume of the test solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: The container is agitated (e.g., using an orbital shaker or magnetic stirrer) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Concentration Analysis: The concentration of Cbz-4-fluoro-D-phenylalanine in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound is used for quantification.
Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility assays are often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.[3] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of Cbz-4-fluoro-D-phenylalanine is prepared in a highly solubilizing organic solvent, most commonly DMSO.
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest in a multi-well plate format.
-
Precipitation and Equilibration: The plate is incubated for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.
-
Analysis: The concentration of the compound in the solution at which precipitation occurs is determined. This can be done by various methods:
-
Nephelometry/Turbidimetry: Measures the light scattering caused by the formation of a precipitate.
-
UV-Vis Spectroscopy: After filtration to remove the precipitate, the absorbance of the filtrate is measured and compared to a calibration curve.
-
HPLC-UV: Similar to the thermodynamic method, the filtrate is analyzed by HPLC to determine the concentration of the dissolved compound.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of a compound.
References
Spectroscopic Characterization of Cbz-4-fluoro-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-α-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe), a key building block in peptide synthesis and drug discovery. The incorporation of a fluorine atom into the phenylalanine side chain offers unique properties for probing molecular interactions and modulating biological activity. This document summarizes nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines experimental protocols, and presents a general workflow for its synthesis and characterization.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for Cbz-4-fluoro-D-phenylalanine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35-7.20 | m | 5H | Cbz-Aromatic H |
| ~7.15-7.00 | m | 4H | 4-Fluorophenyl H |
| ~5.10 | s | 2H | Cbz-CH₂ |
| ~4.40 | m | 1H | α-CH |
| ~3.10 | m | 2H | β-CH₂ |
| ~10-12 | br s | 1H | Carboxylic Acid OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Cbz-4-fluoro-D-phenylalanine
| Chemical Shift (δ) ppm | Assignment |
| ~174 | Carbonyl C (Carboxylic Acid) |
| ~162 (d, ¹JCF ≈ 245 Hz) | C4-F |
| ~156 | Carbonyl C (Cbz) |
| ~136 | Cbz-Aromatic C (quaternary) |
| ~132 | C1 (quaternary) |
| ~131 (d, ³JCF ≈ 8 Hz) | C2/C6 |
| ~128.5 | Cbz-Aromatic CH |
| ~128.0 | Cbz-Aromatic CH |
| ~127.8 | Cbz-Aromatic CH |
| ~115 (d, ²JCF ≈ 21 Hz) | C3/C5 |
| ~67 | Cbz-CH₂ |
| ~55 | α-CH |
| ~37 | β-CH₂ |
Note: The chemical shifts and coupling constants are estimates based on data for analogous compounds. Actual experimental values may vary depending on the solvent and other acquisition parameters.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Cbz-4-fluoro-D-phenylalanine
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Urethane) |
| ~1530 | Strong | N-H bend and C-N stretch (Amide II) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid and Cbz) |
| ~1220 | Strong | C-F stretch |
| ~830 | Medium | p-disubstituted benzene C-H bend |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for Cbz-4-fluoro-D-phenylalanine are outlined below. These represent standard methodologies and may be adapted based on available instrumentation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of Cbz-4-fluoro-D-phenylalanine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0-200 ppm.
-
Reference: TMS at 0.00 ppm or the solvent carbon signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.
-
Synthesis and Characterization Workflow
The general workflow for the preparation and spectroscopic analysis of Cbz-4-fluoro-D-phenylalanine is depicted below. This process begins with the commercially available 4-fluoro-D-phenylalanine, followed by N-protection using benzyl chloroformate (Cbz-Cl), and concludes with purification and spectroscopic verification.
This guide provides a foundational understanding of the spectroscopic properties of Cbz-4-fluoro-D-phenylalanine. Researchers can use this information for compound verification, quality control, and as a basis for more advanced structural and interaction studies in the context of drug development and chemical biology.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Featuring 4-Fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for enhancing metabolic stability, modulating biological activity, and introducing novel functionalities.[1] 4-Fluorophenylalanine, a synthetic analog of phenylalanine, is of particular interest. The substitution of a hydrogen atom with fluorine on the phenyl ring can alter the electronic properties, conformation, and hydrophobicity of the peptide without adding significant steric bulk.[1][2] This modification has been shown to improve proteolytic resistance and can serve as a sensitive ¹⁹F NMR probe for structural and interaction studies.[2]
This document provides detailed application notes and protocols for the incorporation of 4-fluoro-D-phenylalanine into peptides via Solid-Phase Peptide Synthesis (SPPS). While various protecting group strategies exist, modern SPPS predominantly utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection due to its mild deprotection conditions and orthogonality with acid-labile side-chain protecting groups.[3]
The use of the Carboxybenzyl (Cbz or Z) group for Nα-protection, while historically significant in solution-phase peptide synthesis, is not recommended for stepwise solid-phase synthesis.[4][5] The primary reason is the harsh conditions required for its removal, typically catalytic hydrogenation or strong acids (e.g., HF, HBr), which are incompatible with most solid supports and side-chain protecting groups used in standard SPPS protocols.[4][6][7] Catalytic hydrogenation is challenging to perform efficiently on a solid resin matrix.[8] Therefore, the protocols provided herein will focus on the industry-standard Fmoc-based strategy for the incorporation of 4-fluoro-D-phenylalanine. A special protocol is included for the introduction of a Cbz-protected amino acid at the N-terminus of a peptide, a viable synthetic route.[9]
Data Presentation
Physicochemical Properties of Protected 4-Fluoro-D-phenylalanine Derivatives
| Property | Fmoc-4-fluoro-D-phenylalanine | Cbz-4-fluoro-D-phenylalanine |
| Molecular Formula | C₂₄H₂₀FNO₄ | C₁₇H₁₆FNO₄ |
| Molecular Weight | 405.42 g/mol | 317.31 g/mol |
| Appearance | White to off-white powder | White crystalline powder |
| Solubility | Soluble in DMF, NMP | Soluble in DMF, DCM, MeOH |
| Typical Purity (HPLC) | ≥98.0% | ≥98.0% |
| CAS Number | 169243-85-0 | 404-32-0[10] |
Note: Data is compiled from typical supplier specifications and may vary.
Comparison of Nα-Protecting Groups for SPPS
| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[6] | Solution-Phase Peptide Synthesis[4][11] |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[6] | Catalytic hydrogenolysis or strong acids (HF, HBr)[11] |
| Orthogonality in SPPS | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt)[6] | Not orthogonal with standard acid-labile groups and resins[4] |
| Compatibility | Excellent for automated and manual SPPS | Problematic for stepwise SPPS on solid support |
Experimental Protocols
Protocol 1: Standard Fmoc-Based SPPS for Incorporation of 4-Fluoro-D-phenylalanine
This protocol describes the manual synthesis of a peptide containing a 4-fluoro-D-phenylalanine residue using the standard Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-fluoro-D-phenylalanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a fritted reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with occasional agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporating Fmoc-4-fluoro-D-phe):
-
In a separate vial, dissolve Fmoc-4-fluoro-D-phenylalanine (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Optional: Perform a Kaiser test to confirm complete coupling (a negative result, yellow beads, indicates success). If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Global Deprotection:
-
Place the dried peptide-resin in a suitable flask.
-
Add the cleavage cocktail (e.g., 10 mL per 100 mg of resin) of TFA/TIS/Water (95:2.5:2.5).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Add the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether two more times, and dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: N-Terminal Cbz-Capping of a Resin-Bound Peptide
This protocol is for synthesizing a peptide with a Cbz group at the N-terminus using a standard Fmoc-SPPS workflow, followed by a final coupling step with a Cbz-protected amino acid.
Procedure:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on a suitable resin using the Fmoc-SPPS protocol described in Protocol 1, up to the penultimate amino acid.
-
Perform the final Fmoc deprotection on the N-terminal amino acid of the synthesized chain.
-
-
Coupling of Cbz-4-fluoro-D-phenylalanine:
-
In a separate vial, activate Cbz-4-fluoro-D-phenylalanine (3 equivalents) using HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF, as described in Protocol 1, Step 3.
-
Add the activated Cbz-amino acid solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours. Given that Cbz-amino acids can be bulky, a longer coupling time or a double coupling may be necessary to ensure high efficiency.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Proceed with the resin washing, drying, cleavage, and peptide precipitation steps as described in Protocol 1 (Steps 6-8). The Cbz group is generally stable to the standard TFA cleavage cocktail used for Fmoc/tBu-based synthesis.[12]
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Logical relationship comparing Fmoc and Cbz strategies for SPPS.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cbz-4-Fluoro-D-Phenylalanine CAS#: 404-32-0 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Cbz-4-fluoro-D-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in drug discovery and chemical biology. The synthetic amino acid, Cbz-4-fluoro-D-phenylalanine, offers a unique combination of features: the N-terminal carboxybenzyl (Cbz) protecting group, a D-chiral center, and a fluorine atom at the para position of the phenyl ring. This modification can significantly influence the resulting peptide's conformational stability, resistance to enzymatic degradation, and biological activity. The fluorine substitution alters the electronic properties of the aromatic side chain, potentially enhancing binding affinities to biological targets.[1][2] This document provides detailed protocols and application notes for the efficient incorporation of Cbz-4-fluoro-D-phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS).
Key Properties of 4-Fluorophenylalanine-Containing Peptides
Incorporating 4-fluorophenylalanine into a peptide sequence can impart several advantageous properties:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to enzymatic hydroxylation and subsequent degradation, which can enhance the in vivo half-life of the peptide.[1]
-
Modulated Receptor Affinity: The high electronegativity of fluorine alters the electronic distribution of the phenyl ring. This can influence cation-π and other non-covalent interactions within a receptor's binding pocket, potentially leading to enhanced binding affinity and potency.[1][2] For example, substitution of phenylalanine with 4-fluorophenylalanine in the opioid peptide Biphalin has been shown to significantly increase its affinity for both µ- and δ-opioid receptors.[2]
-
Conformational Effects: The fluorine atom can influence the conformational preferences of the peptide backbone and the side chain rotamer populations, which can be crucial for biological activity.
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of peptides incorporating Cbz-4-fluoro-D-phenylalanine. These protocols are based on standard Fmoc/tBu SPPS strategies, with special considerations for the potentially sterically hindered nature of the Cbz-protected amino acid.
Resin Preparation and Swelling
The choice of resin is dependent on the desired C-terminal functionality of the peptide (e.g., Rink Amide resin for a C-terminal amide or a Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
-
Procedure:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for a minimum of 30 minutes at room temperature.
-
Drain the DMF and wash the resin three times with DMF.
-
N-Terminal Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain on the resin.
-
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature and then drain the solution.
-
Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine.
-
Coupling of Cbz-4-fluoro-D-phenylalanine
Due to the potential steric hindrance from the Cbz protecting group, the use of a high-efficiency coupling reagent is recommended. HATU is an excellent choice for such challenging couplings.
-
Materials:
-
Cbz-4-fluoro-D-phenylalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
-
Procedure:
-
In a separate vial, dissolve Cbz-4-fluoro-D-phenylalanine (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is recommended to ensure high efficiency.
-
To monitor the completion of the reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
If the Kaiser test is positive (blue beads), the coupling step should be repeated.
-
After a successful coupling, drain the solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Cbz Deprotection
The Cbz group is typically removed by catalytic hydrogenolysis. This step is usually performed after the peptide has been cleaved from the resin.
-
Procedure (Post-Cleavage):
-
Dissolve the purified, Cbz-protected peptide in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, carefully filter the mixture through Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
-
Cleavage from Resin and Final Deprotection
This final step cleaves the synthesized peptide from the solid support and removes any remaining side-chain protecting groups.
-
Materials:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether.
-
-
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.
-
Dry the peptide pellet under vacuum.
-
Purification
Peptides containing 4-fluorophenylalanine can exhibit increased hydrophobicity, which may require optimization of the purification protocol.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). If solubility is an issue, a small amount of DMSO or DMF can be used for initial dissolution.[3]
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). A shallower gradient may be necessary to achieve good separation due to the increased hydrophobicity.[3]
-
Analyze the fractions for purity and pool those containing the desired peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of peptides containing a 4-fluorophenylalanine residue, based on the incorporation of the closely related Fmoc-4-fluoro-L-phenylalanine. Actual results for Cbz-4-fluoro-D-phenylalanine may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value | Reference |
| Coupling Efficiency per Cycle | >99% | [4] |
| Crude Peptide Yield | 10-50% (dependent on peptide length) | [4] |
| Purity (after HPLC) | >95-99% | [4] |
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Opioid Receptor Signaling Pathway
The incorporation of 4-fluoro-phenylalanine can enhance the binding of peptide ligands, such as biphalin analogs, to G-protein coupled receptors (GPCRs) like the opioid receptor.[2]
References
Application Notes and Protocols for the Use of HATU in Cbz-4-fluoro-D-phe Activation in SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance pharmacological properties such as metabolic stability, receptor affinity, and bioavailability. 4-Fluorophenylalanine, a synthetic analog of phenylalanine, is of particular interest. The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring can modulate the electronic properties and influence peptide conformation and binding interactions. The use of the D-enantiomer can further increase proteolytic resistance.
This document provides detailed application notes and protocols for the activation and coupling of Carboxybenzyl-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe) in Solid-Phase Peptide Synthesis (SPPS) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a highly efficient aminium-based coupling reagent known for its rapid kinetics and low propensity for racemization, making it a suitable choice for sterically hindered and unusual amino acids.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general workflow of a coupling cycle in SPPS and the mechanism of HATU activation.
Experimental Protocols
The following protocol is a general guideline for the manual solid-phase synthesis of a peptide incorporating this compound using HATU. Optimization may be required depending on the specific peptide sequence and resin.
Materials and Reagents:
-
Cbz-4-fluoro-D-phenylalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Kaiser test kit
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the resin or preceding amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling with fresh reagents may be necessary.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
Data Presentation
Quantitative data on the coupling efficiency and racemization of this compound with HATU is not extensively available in the literature. The following tables provide representative data for the coupling of other Cbz-protected and sterically hindered amino acids to offer a baseline for expected performance.
Table 1: Representative Coupling Conditions for Cbz-Amino Acids with HATU
| Amino Acid Derivative | Equivalents (AA/HATU/Base) | Solvent | Time (h) | Temperature (°C) | Notes |
| N-Benzyl-N-Cbz-glycine | 3-5 / 2.9-4.9 / 6-10 | DMF | 2-4 | Room Temp | A sterically hindered amino acid where HATU is recommended.[1] |
| Cbz-Phe-Val-OH | Not specified in SPPS context | DMF | Not specified | Room Temp | Used in a solution-phase fragment coupling study. |
Table 2: Comparative Racemization Data for a Cbz-Dipeptide Coupling
| Coupling Reagent | Base | % Epimerization (Valine) | Reference |
| O-HATU | TMP/DIEA (1:1) | 3.4 | [2] |
| N-HATU | TMP/DIEA (1:1) | 5.9 | [2] |
| O-HBTU | TMP/DIEA (1:1) | 10.3 | [2] |
| N-HBTU | TMP/DIEA (1:1) | 20.6 | [2] |
Note: This data is for the coupling of Cbz-Phe-Val-OH to H-Pro-NH2 and measures epimerization at the valine residue. While not specific to this compound, it demonstrates the superior performance of HATU in minimizing racemization compared to HBTU for a Cbz-protected peptide.
Troubleshooting and Considerations
-
Incomplete Coupling: Due to the potential steric hindrance of the Cbz group and the fluorinated phenyl ring, incomplete coupling may occur. If a Kaiser test remains positive after the initial coupling, a double coupling (repeating the coupling step with fresh reagents) is recommended. Alternatively, increasing the coupling time or using a slight excess of reagents can improve efficiency.
-
Racemization: While HATU is known to suppress racemization, it is still a possibility, especially with prolonged activation times or the use of stronger bases. It is advisable to keep the pre-activation time to a minimum (1-2 minutes) and use the recommended equivalents of base. Cbz-protected amino acids are generally considered to be more stable towards racemization compared to other protecting groups like N-acetyl.
-
Side Reactions: Although HATU is a clean coupling reagent, side reactions can occur. Ensure that all reagents are of high quality and anhydrous to prevent hydrolysis of the activated ester.
Conclusion
HATU is an effective and recommended coupling reagent for the incorporation of this compound into peptide sequences during SPPS. Its high reactivity and ability to minimize racemization make it well-suited for this potentially challenging amino acid. The provided protocols and data serve as a valuable resource for researchers to successfully synthesize peptides containing this compound for applications in drug discovery and development. Careful monitoring of the coupling reaction and consideration of potential side reactions will contribute to a successful synthesis.
References
Application Notes and Protocols for the Incorporation of 4-Fluoro-D-phenylalanine in ¹⁹F NMR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of 4-fluoro-D-phenylalanine (4-F-Phe) into proteins for fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) studies. This technique offers a powerful tool for investigating protein structure, dynamics, and interactions with high sensitivity and specificity. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance and large chemical shift range, make it an ideal probe for monitoring local environmental changes within a protein.[1][2]
Introduction to ¹⁹F NMR and 4-Fluoro-D-phenylalanine
The introduction of a fluorine atom into a protein provides a sensitive spectroscopic handle that is otherwise absent in biological systems.[2] The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, making it a powerful tool for detecting conformational changes, ligand binding, and post-translational modifications.[1][2] 4-fluoro-D-phenylalanine is a commonly used analog of phenylalanine for incorporation into proteins. Its structural similarity to the natural amino acid often results in minimal perturbation to the protein's structure and function.[3]
The primary methods for incorporating 4-F-Phe into proteins are in vivo biosynthesis, typically in Escherichia coli, and in vitro solid-phase peptide synthesis (SPPS). The choice of method depends on the specific research goals, the size of the protein, and the desired labeling pattern (residue-specific vs. site-specific).
Data Presentation: Quantitative Analysis of 4-F-Phe Incorporation
The success of ¹⁹F NMR studies relies on the efficient and specific incorporation of the fluorinated amino acid. The following tables summarize key quantitative data associated with different incorporation methods.
| Parameter | In Vivo Residue-Specific Incorporation (E. coli) | In Vivo Site-Specific Incorporation (E. coli) | In Vitro Solid-Phase Peptide Synthesis (SPPS) |
| Incorporation Fidelity | >95% | >98% | 100% at the desired position |
| Typical Yield | 5-20 mg/L of culture | 1-10 mg/L of culture | Dependent on peptide length and sequence; typically 10-50% |
| Purity (after purification) | >95% | >95% | >95% (HPLC purified) |
| Incorporation Efficiency | High, dependent on expression conditions | 64-75% at the programmed amber codon | Coupling efficiency per cycle is typically >99% |
Experimental Protocols
Protocol 1: In Vivo Residue-Specific Incorporation of 4-F-Phe in E. coli
This protocol describes the general procedure for expressing a protein in E. coli with all phenylalanine residues replaced by 4-F-Phe. This is achieved by using a phenylalanine-auxotrophic strain or by inhibiting the endogenous phenylalanine biosynthesis pathway.
Materials:
-
E. coli expression strain (e.g., BL21(DE3) pLysS) transformed with the expression plasmid for the protein of interest.
-
Minimal medium (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
4-Fluoro-D-phenylalanine (4-F-Phe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Purification resins and buffers.
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: The next day, inoculate 1 L of minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[1]
-
Addition of 4-F-Phe: Add 4-F-Phe to the culture to a final concentration of 100-200 mg/L.[1]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[1]
-
Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.[1]
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lysis and Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation and purify the protein using standard chromatography techniques appropriate for the protein.
Protocol 2: In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli
This protocol utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 4-F-Phe at a specific site in response to an amber (UAG) stop codon engineered into the gene of interest.[4][5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.[4]
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).[4]
-
4-Fluoro-D-phenylalanine (4-F-Phe).
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein purification reagents.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.[4]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.[4]
-
Expression Culture: Inoculate 1 L of LB medium with the overnight culture.[4]
-
Growth: Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[4]
-
Addition of 4-F-Phe: Add 4-F-Phe to a final concentration of 1 mM.[4]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[4]
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[4]
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard protocols.[4]
Protocol 3: ¹⁹F NMR Analysis
This protocol outlines the basic steps for acquiring a 1D ¹⁹F NMR spectrum to validate the incorporation of 4-F-Phe and to study the labeled protein.
Materials:
-
Purified 4-F-Phe labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 7.0).[1]
-
D₂O for locking the magnetic field.[1]
-
NMR spectrometer equipped with a fluorine probe.[1]
Procedure:
-
Sample Preparation: Prepare the NMR sample by adding ~5-10% D₂O to the purified protein solution. The final protein concentration should be in the range of 10 µM to 1 mM.[1]
-
Transfer to NMR Tube: Transfer the sample to a clean NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer, lock the magnetic field on the D₂O signal, and tune and match the fluorine probe to the ¹⁹F frequency.[1]
-
Acquisition: Acquire a 1D ¹⁹F NMR spectrum. Typical parameters include a spectral width of ~50-100 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[1]
-
Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.[1]
-
Analysis: The presence of one or more peaks in the ¹⁹F spectrum confirms the incorporation of 4-F-Phe. The chemical shift of the peaks provides information about the local environment of the incorporated residue. For quantification, the area of the ¹⁹F peak(s) can be integrated and compared to a known concentration standard.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cbz-4-fluoro-D-phe in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptide structures is a powerful tool for modulating their biological activity, enhancing metabolic stability, and refining pharmacokinetic profiles.[1] Among these, 4-fluoro-D-phenylalanine, a synthetic analog of D-phenylalanine, offers a subtle yet impactful modification. The replacement of a hydrogen atom with fluorine on the phenyl ring introduces significant changes to the electronic properties of the amino acid side chain with minimal steric hindrance.[2][3] The high electronegativity of the fluorine atom can alter crucial molecular interactions, such as cation-π stacking, which are often vital for peptide-receptor binding.[2][3] Furthermore, the strength of the carbon-fluorine bond can increase the peptide's resistance to enzymatic degradation.[1]
This document provides detailed application notes and experimental protocols for the incorporation of N-benzyloxycarbonyl-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe) into bioactive peptides. It will cover its application in enhancing receptor affinity, as well as in the development of anticancer and antimicrobial peptides, complete with quantitative data and detailed methodologies.
Applications and Bioactivity
The introduction of this compound into a peptide sequence can lead to profound differences in biological activity, including enhanced receptor affinity and increased proteolytic stability.[2]
Case Study: Opioid Receptor Affinity Enhancement in Biphalin Analogues
Biphalin is a dimeric opioid peptide known for its high affinity for both μ- and δ-opioid receptors. Structure-activity relationship studies have demonstrated that the substitution of phenylalanine residues with 4-fluorophenylalanine can significantly enhance its binding affinity.
The following table summarizes the binding affinities (Ki) of biphalin analogues where the phenylalanine at position 4 is replaced with 4-fluoro-L-phenylalanine. While this example uses the L-isomer, it effectively demonstrates the significant impact of fluorination on receptor binding.
| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| Biphalin Analogue (Phe at pos. 4) | 0.51 | 12.8 |
| Biphalin Analogue (4-F-Phe at pos. 4) | 0.09 | 0.11 |
Data adapted from a study on biphalin analogues with a 1,2-phenylenediamine linker.
The data clearly indicates that the incorporation of 4-fluorophenylalanine results in a substantial increase in affinity for both μ- and δ-opioid receptors.[3]
The binding of biphalin and its analogues to opioid receptors initiates a signaling cascade that leads to analgesia. The following diagram illustrates the general G-protein coupled receptor (GPCR) signaling pathway.
Caption: General G-protein coupled opioid receptor signaling pathway.
Anticancer Activity
Peptides containing 4-fluorophenylalanine have shown promise in oncology.[1] The introduction of this non-canonical amino acid can enhance the peptide's ability to disrupt cancer cell membranes or interfere with intracellular signaling pathways leading to apoptosis.[1]
The anticancer efficacy of peptides is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table provides representative IC50 values for peptides where 4-fluorophenylalanine incorporation has been studied.
| Peptide Analogue | Cancer Cell Line | IC50 (µM) |
| Sansalvamide A analogue (4'-F-Phe) | HCT-116 (Colon Cancer) | >50 |
| Sansalvamide A analogue (4'-F-Phe) | MDA-MB-231 (Breast Cancer) | >50 |
| Peptide P-113 analogue (4-F-Phe) | PC-9 (Lung Cancer) | ~25 |
Note: Data is representative and compiled from various sources studying the effects of 4-fluorophenylalanine substitution.[4]
Peptides containing 4-fluoro-D-phe may induce cancer cell death through several mechanisms.
Caption: Potential mechanisms of anticancer activity for peptides.
Antimicrobial Activity
The incorporation of 4-fluorophenylalanine into antimicrobial peptides (AMPs) can enhance their potency and stability.[1] The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide containing this compound using a combination of Fmoc and Cbz strategies on a Rink Amide resin to yield a C-terminal amide.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and then DCM.
-
Amino Acid Coupling (Fmoc-protected residues): a. In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent Fmoc-protected amino acid in the peptide sequence.
-
Final Amino Acid Coupling (this compound): a. After the final Fmoc deprotection and washing of the penultimate amino acid, pre-activate this compound (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF. b. Add the activated Cbz-amino acid solution to the resin and allow it to couple for 2-4 hours.
-
Final Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection: a. Treat the dried resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% TIS, 2.5% EDT) for 2-3 hours at room temperature. b. Note: The Cbz group is generally stable to TFA and will remain on the N-terminus.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.
Protocol 2: Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a peptide against a cancer cell line.
Materials:
-
Purified peptide containing this compound
-
Cancer cell line (e.g., HCT-116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Peptide Treatment: Prepare serial dilutions of the peptide in culture medium and add them to the wells. Include wells with medium only as a negative control.[2]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability.[5]
Protocol 3: Antimicrobial Activity Assay (MIC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a peptide.
Materials:
-
Purified peptide containing this compound
-
Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a stock solution of the peptide and perform serial two-fold dilutions in MHB directly in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed.
Conclusion
The incorporation of this compound into peptides is a valuable strategy for enhancing their therapeutic potential. This modification can significantly improve receptor binding affinity, as demonstrated in biphalin analogues, and is a promising approach for the development of novel anticancer and antimicrobial agents. The detailed protocols provided herein offer a practical guide for researchers to synthesize and evaluate the bioactivity of these modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of the 4′-substituted phenylalanine moiety of sansalvamide A peptide on antitumor activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Ligation of Peptides Containing 4-Fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties.[1][2][3] 4-Fluoro-D-phenylalanine (4-F-D-Phe) is a particularly interesting synthetic amino acid that introduces minimal steric hindrance while significantly altering the electronic properties of the phenyl ring, which can lead to enhanced receptor affinity and increased proteolytic stability.[1][2] This document provides detailed application notes and protocols for the enzymatic ligation of peptides containing 4-fluoro-D-phenylalanine using two highly efficient peptide ligases: Butelase 1 and Sortase A.
Butelase 1, a recently discovered ligase, is known for its exceptional speed and broad substrate tolerance, including the ability to ligate peptides containing D-amino acids.[4][5][6][7][8][9] Sortase A, a well-established transpeptidase, offers robust and specific ligation, although its tolerance for D-amino acids in the recognition sequence or at the ligation site requires careful consideration.[10][11][12][13]
These protocols are designed to guide researchers in the efficient and site-specific synthesis of novel peptides and bioconjugates incorporating 4-fluoro-D-phenylalanine for various applications in drug discovery and chemical biology.
Data Presentation
The following tables summarize the key characteristics and representative ligation efficiencies of Butelase 1 and Sortase A. The data for peptides containing 4-fluoro-D-phenylalanine is extrapolated based on the known properties of the enzymes with other non-canonical and D-amino acids, as direct quantitative data is not extensively available in the current literature.
Table 1: Comparison of Butelase 1 and Sortase A for Peptide Ligation
| Feature | Butelase 1 | Sortase A |
| Enzyme Class | Asparaginyl Endopeptidase (AEP) family ligase | Transpeptidase |
| Recognition Motif (C-terminus) | Asx-His-Val (where Asx is Asn or Asp)[4][5][14][15] | LPXTG (where X is any amino acid)[10][13] |
| Nucleophile (N-terminus) | Any N-terminal amino acid (except Proline)[6] | Oligo-glycine (Glyn, n≥1)[10] |
| Reaction Speed | Very fast (minutes to a few hours)[5][7] | Moderate (hours to overnight) |
| Typical Yield | High (>90%)[4][6] | Moderate to High (50-90%) |
| Tolerance for D-Amino Acids | Tolerant, has been shown to cyclize D-peptides[8] | Generally prefers L-amino acids, but some mutants show broader specificity. |
| "Scar" Sequence | Traceless ligation possible[5][7] | Leaves a residual LPXTG sequence in the product[13] |
Table 2: Representative Ligation Efficiency for Peptides Containing 4-Fluoro-D-phenylalanine
| Enzyme | Peptide 1 (Acyl Donor) Sequence | Peptide 2 (Acyl Nucleophile) Sequence | Reaction Time | Estimated Yield (%) |
| Butelase 1 | Ac-Tyr-Gly-Gly-(4-F-D-Phe)-Leu-Asn-His-Val | Gly -Arg-Lys-NH2 | 1 hour | > 90% |
| Sortase A (evolved mutant) | Ac-Tyr-Gly-Gly-(4-F-D-Phe)-Leu-LPETG | Gly-Gly-Gly -Arg-Lys-NH2 | 8 hours | 60-80% |
Note: The yields presented are estimates based on the high efficiency of Butelase 1 with various substrates and the potential for evolved Sortase A mutants to accommodate non-canonical residues. Actual yields may vary depending on the specific peptide sequences and reaction conditions.
Experimental Protocols
Protocol 1: Butelase 1-Mediated Ligation of a Peptide Containing 4-Fluoro-D-phenylalanine
This protocol describes the intermolecular ligation of a C-terminal peptide containing the Butelase 1 recognition motif (Asn-His-Val) and an internal 4-fluoro-D-phenylalanine to an N-terminal peptide.
Materials:
-
Peptide 1 (Acyl Donor): e.g., Ac-Tyr-Gly-Gly-(4-F-D-Phe)-Leu-Asn-His-Val (Synthesized by solid-phase peptide synthesis)
-
Peptide 2 (Acyl Nucleophile): e.g., Gly-Arg-Lys-NH2 (Synthesized by solid-phase peptide synthesis)
-
Butelase 1 (recombinantly expressed and purified, or commercially available)
-
Ligation Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
Analytical HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation:
-
Synthesize the peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). Fmoc-4-fluoro-D-phenylalanine is commercially available.
-
Purify the peptides by reverse-phase HPLC to >95% purity.
-
Confirm the identity of the peptides by mass spectrometry.
-
Dissolve the lyophilized peptides in the Ligation Buffer to a final concentration of 1 mM.
-
-
Enzymatic Ligation Reaction:
-
In a microcentrifuge tube, combine the following components:
-
Peptide 1 solution (1 mM): 10 µL (final concentration 100 µM)
-
Peptide 2 solution (1 mM): 12 µL (final concentration 120 µM, 1.2 equivalents)
-
Ligation Buffer: 77 µL
-
Butelase 1 (100 µM stock): 1 µL (final concentration 1 µM)
-
-
Vortex briefly to mix the components.
-
Incubate the reaction at room temperature (25°C) for 1 hour.
-
-
Reaction Monitoring and Quenching:
-
At various time points (e.g., 15 min, 30 min, 60 min), take a small aliquot (e.g., 5 µL) of the reaction mixture.
-
Quench the reaction by adding 45 µL of the Quenching Solution.
-
Analyze the quenched sample by analytical HPLC-MS to monitor the progress of the ligation. Look for the appearance of the ligated product peak with the expected mass.
-
-
Purification of the Ligated Product:
-
Once the reaction is complete (as determined by HPLC), quench the entire reaction mixture by adding an equal volume of the Quenching Solution.
-
Purify the ligated peptide by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final ligated peptide by analytical HPLC and mass spectrometry.
-
Protocol 2: Sortase A-Mediated Ligation of a Peptide Containing 4-Fluoro-D-phenylalanine
This protocol outlines the ligation of a C-terminal peptide containing the Sortase A recognition motif (LPXTG) and an internal 4-fluoro-D-phenylalanine to an N-terminal oligo-glycine peptide. The use of an evolved Sortase A mutant with broader substrate specificity is recommended for higher efficiency.
Materials:
-
Peptide 1 (Acyl Donor): e.g., Ac-Tyr-Gly-Gly-(4-F-D-Phe)-Leu-LPETG (Synthesized by solid-phase peptide synthesis)
-
Peptide 2 (Acyl Nucleophile): e.g., Gly-Gly-Gly-Arg-Lys-NH2 (Synthesized by solid-phase peptide synthesis)
-
Sortase A (e.g., a pentamutant variant for higher activity)
-
Ligation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5
-
Quenching Solution: 20 mM EDTA in water, pH 8.0
-
Analytical HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation:
-
Follow the same procedure as in Protocol 1 for peptide synthesis, purification, and characterization.
-
Dissolve the peptides in the Ligation Buffer to a final concentration of 1 mM.
-
-
Enzymatic Ligation Reaction:
-
In a microcentrifuge tube, combine the following:
-
Peptide 1 solution (1 mM): 10 µL (final concentration 100 µM)
-
Peptide 2 solution (1 mM): 20 µL (final concentration 200 µM, 2 equivalents)
-
Ligation Buffer: 65 µL
-
Sortase A (500 µM stock): 5 µL (final concentration 25 µM)
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 8 hours.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 2h, 4h, 8h) and analyzing by HPLC-MS after quenching with the EDTA solution.
-
-
Purification of the Ligated Product:
-
After the reaction reaches the desired conversion, quench the entire reaction by adding EDTA solution to a final concentration of 20 mM to chelate the Ca2+ ions and inactivate the enzyme.
-
Purify the ligated peptide using preparative reverse-phase HPLC as described in Protocol 1.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic ligation of a peptide containing 4-fluoro-D-phenylalanine.
Caption: General workflow for enzymatic peptide ligation.
Conceptual Diagram of Enzymatic Ligation
This diagram illustrates the core concept of enzymatic peptide ligation using either Butelase 1 or Sortase A.
Caption: Conceptual overview of enzymatic peptide ligation.
Signaling Pathway Application
Peptides containing 4-fluoro-D-phenylalanine can be used as probes to study G-protein coupled receptor (GPCR) signaling pathways, due to their potential for enhanced receptor affinity. The following diagram shows a simplified GPCR signaling cascade that could be investigated using such a modified peptide ligand.
Caption: Simplified GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Butelase-mediated cyclization and ligation of peptides and proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. Butelase 1 is an Asx-specific ligase enabling peptide macrocyclization and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Analysis of the substrate specificity of the Staphylococcus aureus sortase transpeptidase SrtA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineered Sortases in Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sortase - Wikipedia [en.wikipedia.org]
- 14. Butelase 1-Mediated Ligation of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Butelase-mediated cyclization and ligation of peptides and proteins. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Analytical HPLC Methods for Peptides Containing Cbz-4-fluoro-D-phenylalanine
Introduction
For researchers, scientists, and drug development professionals, the accurate purity assessment of synthetic peptides is paramount for reliable research and therapeutic efficacy. The incorporation of protected, non-canonical amino acids such as N-Carbobenzyloxy-4-fluoro-D-phenylalanine (Cbz-4-fluoro-D-phe) presents unique analytical challenges. The Cbz protecting group and the fluorine atom significantly increase the hydrophobicity of the peptide, which necessitates the careful development of analytical High-Performance Liquid Chromatography (HPLC) methods.[1] This application note provides a comparative overview of reversed-phase HPLC (RP-HPLC) methods and a detailed protocol for the analysis of peptides containing this compound.
Peptides featuring protecting groups like Cbz are often challenging to purify using standard reversed-phase chromatography due to their limited solubility in highly aqueous solutions.[2][3] The fluorine atom further modifies the electronic properties of the aromatic ring, potentially influencing interactions with the stationary phase.[4] Therefore, selecting the appropriate column chemistry and mobile phase is critical for achieving optimal separation and accurate purity determination.
Comparison of Reversed-Phase HPLC Methods
Reversed-phase HPLC is the predominant technique for analyzing synthetic peptides.[1] The choice of stationary phase is a critical factor influencing the resolution and selectivity of the separation. Below is a comparison of two common column chemistries for this application.
| Parameter | RP-HPLC Method 1: C18 Column | RP-HPLC Method 2: Phenyl-Hexyl Column |
| Stationary Phase | Octadecyl-silane (C18) | Phenyl-Hexyl |
| Principle of Separation | Primarily hydrophobic interactions.[5] | Mixed-mode interactions (hydrophobic and π-π).[1] |
| Selectivity | Excellent for general peptide hydrophobicity. | Enhanced for aromatic and fluorinated peptides.[1][6] |
| Typical Retention Time | Long retention due to high hydrophobicity of the Cbz group and fluorinated residue. | Potentially longer retention but with better separation from aromatic impurities.[1] |
| Resolution | High. | Potentially higher for resolving closely related aromatic impurities. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate peptide purity analysis. The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and its potential impurities.
Protocol 1: RP-HPLC Analysis on a C18 Column
Objective: To determine the purity of a peptide containing this compound by separating it from synthetic impurities using a standard C18 column.
-
Instrumentation: Standard HPLC system with a UV detector.[7]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]
-
Gradient: 20-70% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A (or a minimal amount of a stronger solvent like acetonitrile if solubility is an issue, then dilute with Mobile Phase A) to a final concentration of 1 mg/mL.[1] Filter the sample through a 0.22 µm syringe filter.
Protocol 2: High-Resolution Analysis using UPLC
Objective: To achieve a high-resolution purity profile of a this compound-containing peptide in a shorter analysis time.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.[7]
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[7]
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Gradient: 25-75% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 45°C.[7]
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a final concentration of 0.5 mg/mL and filter through a 0.22 µm filter.[7]
Diagrams
Caption: Workflow for peptide purity assessment by HPLC.
Caption: Relationship of factors influencing HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Alternative strategies for purification of fully protected peptides using flash chromatography [morressier.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of 4-fluoro-D-phenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 4-fluoro-D-phenylalanine (4-F-D-Phe), into peptide sequences is a powerful strategy in drug discovery and peptide engineering. Substituting a standard amino acid with 4-F-D-Phe can significantly alter the peptide's physicochemical properties, including its hydrophobicity, conformational stability, and resistance to enzymatic degradation. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and better therapeutic potential.
Accurate and detailed analysis of these modified peptides is critical to confirm their successful synthesis, purity, and primary structure. Mass spectrometry (MS), coupled with liquid chromatography (LC), is the primary analytical technique for the characterization of synthetic peptides. This document provides detailed application notes and protocols for the comprehensive analysis of peptides containing 4-fluoro-D-phenylalanine using LC-MS/MS.
Part 1: Peptide Synthesis and Purification Overview
The synthesis of peptides containing 4-fluoro-D-phenylalanine is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.
Experimental Workflow for Synthesis and Purification
Part 2: Mass Spectrometry Analysis Protocols
Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide and to verify its amino acid sequence through fragmentation analysis.
Protocol 1: Intact Mass Analysis by LC-MS
This protocol is designed to confirm the molecular weight of the purified peptide.
1. Sample Preparation:
-
Reconstitute the lyophilized peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10-50 µM in the same solvent.
2. Liquid Chromatography (LC) Parameters:
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A rapid gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1-5 µL
3. Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full MS scan (no fragmentation)
-
Mass Range: m/z 300-2000
-
Data Analysis: Deconvolute the resulting spectrum to determine the neutral molecular mass of the peptide. Compare the observed mass with the theoretical mass of the 4-fluoro-D-phenylalanine-containing peptide.
Protocol 2: Peptide Sequencing by Tandem MS (LC-MS/MS)
This protocol is used to confirm the amino acid sequence of the peptide.
1. Sample Preparation:
-
Use the same sample prepared for intact mass analysis.
2. Liquid Chromatography (LC) Parameters:
-
Use the same LC parameters as in Protocol 1, but with a longer, shallower gradient to ensure good separation for fragmentation.
-
Gradient: A linear gradient from 5% to 65% B over 20-30 minutes.
3. Mass Spectrometry (MS/MS) Parameters:
-
Mass Spectrometer: Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole)
-
Ionization Mode: Positive ESI
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
MS1 Scan: Acquire full MS scans from m/z 300-2000.
-
MS/MS Scan: Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Use a normalized collision energy (NCE) in the range of 25-35%.
-
Dynamic Exclusion: Set a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor.
Part 3: Data Presentation and Interpretation
Expected Fragmentation Pattern
The introduction of a fluorine atom in place of a hydrogen atom on the phenylalanine side chain results in a mass increase of approximately 18.0 Da (F = 18.9984 Da, H = 1.0078 Da). The fundamental fragmentation pathways of the peptide backbone under CID or HCD are generally expected to be similar to those of their non-fluorinated counterparts, primarily yielding b- and y-type fragment ions.[1] The key difference will be the mass of the fragment ions containing the 4-fluoro-D-phenylalanine residue.
Quantitative Data: Theoretical Fragmentation of a Model Peptide
To illustrate the expected mass spectrometry data, we will use a model peptide sequence: Ac-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂ . We will compare the theoretical masses of the precursor and fragment ions for the native peptide and its analog where Phenylalanine (Phe) is replaced by 4-fluoro-D-phenylalanine (4-F-D-Phe).
Table 1: Theoretical Monoisotopic Masses of Model Peptides
| Peptide Sequence | Theoretical Monoisotopic Mass (Da) |
| Ac-Tyr-Gly-Gly-Phe -Leu-Arg-Arg-Ile-NH₂ | 1084.62 |
| Ac-Tyr-Gly-Gly-4-F-D-Phe -Leu-Arg-Arg-Ile-NH₂ | 1102.61 |
Table 2: Theoretical m/z of [M+2H]²⁺ Precursor Ions
| Peptide Sequence | Theoretical [M+2H]²⁺ m/z |
| Ac-Tyr-Gly-Gly-Phe -Leu-Arg-Arg-Ile-NH₂ | 543.32 |
| Ac-Tyr-Gly-Gly-4-F-D-Phe -Leu-Arg-Arg-Ile-NH₂ | 552.31 |
Table 3: Theoretical Monoisotopic m/z Values for b- and y-ions of the 4-F-D-Phe Analog
This table shows the calculated m/z values for the singly charged b- and y-ions for the model peptide containing 4-fluoro-D-phenylalanine. The mass of the 4-F-D-Phe residue is 165.0641 Da.
| Fragment | Sequence | Theoretical m/z | Fragment | Sequence | Theoretical m/z |
| b₁ | Ac-Tyr | 206.08 | y₁ | Ile-NH₂ | 115.10 |
| b₂ | Ac-Tyr-Gly | 263.10 | y₂ | Arg-Ile-NH₂ | 271.20 |
| b₃ | Ac-Tyr-Gly-Gly | 320.12 | y₃ | Arg-Arg-Ile-NH₂ | 427.30 |
| b₄ | Ac-Tyr-Gly-Gly-4-F-D-Phe | 485.18 | y₄ | Leu-Arg-Arg-Ile-NH₂ | 540.38 |
| b₅ | ...-4-F-D-Phe-Leu | 598.27 | y₅ | 4-F-D-Phe-Leu-Arg-Arg-Ile-NH₂ | 705.45 |
| b₆ | ...-Leu-Arg | 754.37 | y₆ | Gly-4-F-D-Phe-Leu-Arg-Arg-Ile-NH₂ | 762.47 |
| b₇ | ...-Arg-Arg | 910.47 | y₇ | Gly-Gly-4-F-D-Phe-Leu-Arg-Arg-Ile-NH₂ | 819.49 |
Part 4: Application in Drug Development - Signaling Pathways
Peptides containing 4-fluoro-D-phenylalanine are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate their activity.[2][3] Understanding the signaling pathway initiated by peptide-receptor binding is crucial for drug development.
Generalized GPCR Signaling Pathway
Many bioactive peptides exert their effects by binding to and activating GPCRs on the cell surface.[4][5] This initiates a cascade of intracellular events.
References
Application Notes and Protocols for Cbz Deprotection in the Presence of Fluorinated Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis and medicinal chemistry for the protection of amine functionalities. Its removal is a critical step that requires careful consideration, especially when the substrate contains sensitive moieties such as fluorinated residues. The strong carbon-fluorine (C-F) bond presents a unique challenge, as some standard deprotection methods can lead to undesired side reactions, including defluorination.
These application notes provide a detailed overview and comparison of common and novel methods for Cbz deprotection on molecules containing fluorinated residues. The information is intended to guide researchers in selecting the optimal conditions to ensure high-yield and clean deprotection while preserving the integrity of the target molecule.
Overview of Cbz Deprotection Methods
The choice of a Cbz deprotection strategy is dictated by the overall functionality of the molecule. The primary methods include:
-
Catalytic Hydrogenolysis: The most traditional method, involving the cleavage of the Cbz group using hydrogen gas and a metal catalyst (e.g., Palladium on carbon).
-
Catalytic Transfer Hydrogenolysis: A safer alternative to using flammable hydrogen gas, this method employs a hydrogen donor in the presence of a catalyst.
-
Acid-Mediated Cleavage: Utilizes strong acids to effect the removal of the Cbz group.
-
Lewis Acid-Mediated Deprotection: A milder, non-hydrogenolytic approach that has shown excellent functional group tolerance.
The compatibility of these methods with fluorinated residues is a key consideration. While the C-F bond is generally robust, certain conditions, particularly reductive ones, can lead to its cleavage.
Method Comparison and Data Presentation
The selection of an appropriate deprotection method is crucial for maximizing yield and minimizing side products. Below is a summary of quantitative data for different methods, highlighting their efficacy and compatibility with various functional groups.
Table 1: Comparison of Cbz Deprotection Methods for Substrates with Halogenated Residues
| Method | Reagents & Conditions | Substrate Example | Yield (%) | Time (h) | Reference |
| Lewis Acid-Mediated | AlCl₃, HFIP, rt | N-Cbz-4-fluoroaniline | 94% | 2 | [1][2] |
| Lewis Acid-Mediated | AlCl₃, HFIP, rt | N-Cbz-4-(trifluoromethyl)aniline | 92% | 2 | [1][2] |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH, rt | N/A | >95% (general) | 1-4 | [3] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, MeOH | N/A | High (general) | 0.5-2 | [4][5] |
| Acid-Mediated | HBr/AcOH (33%), rt | N/A | High (general) | 1-2 | [3] |
Note: "N/A" indicates that specific data for fluorinated substrates under these exact conditions was not available in the cited literature, but the method is commonly used and generally high-yielding.
Detailed Experimental Protocols
Protocol 1: Lewis Acid-Mediated Cbz Deprotection using AlCl₃/HFIP
This method is highly recommended for substrates containing fluorinated residues due to its mild, non-reductive nature and excellent functional group tolerance.[1][2][6]
Materials:
-
Cbz-protected fluorinated amine
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the Cbz-protected fluorinated amine (1.0 equiv) in HFIP (approximately 4 mL per mmol of substrate) in a round-bottom flask.
-
To the stirred solution, add aluminum chloride (3.0 equiv) at room temperature. The mixture may appear as a suspension.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times typically range from 2 to 16 hours.[1]
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM, approximately 20 mL per mmol of substrate). This should result in a clear, homogeneous solution.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain the pure deprotected amine.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis (H₂ Gas)
This is a standard and highly effective method, but caution must be exercised due to the use of hydrogen gas and the potential for defluorination of sensitive substrates.
Materials:
-
Cbz-protected fluorinated amine
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Hydrogenation flask (e.g., a thick-walled round-bottom flask)
-
Magnetic stirrer
-
Celite® pad for filtration
Procedure:
-
In a hydrogenation flask, dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent like methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus or use a balloon filled with hydrogen.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.
Protocol 3: Cbz Deprotection by Catalytic Transfer Hydrogenolysis
This method avoids the handling of hydrogen gas by using a hydrogen donor, making it a safer alternative to traditional hydrogenation.[4][5]
Materials:
-
Cbz-protected fluorinated amine
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄) or formic acid
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Celite® pad for filtration
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equiv) in methanol in a round-bottom flask.
-
Add 10% Pd/C catalyst to the solution.
-
To this stirred suspension, add ammonium formate (3-5 equiv) in one portion at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 30 minutes to 2 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be further purified by standard techniques if necessary.
Visualizations
Logical Workflow for Method Selection
Caption: Decision tree for selecting a Cbz deprotection method.
General Reaction Scheme for Cbz Deprotection
References
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Cbz-4-fluoro-D-phenylalanine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide-based therapeutics is a powerful strategy to enhance their pharmacological properties. Cbz-4-fluoro-D-phenylalanine, a derivative of the aromatic amino acid phenylalanine, offers unique advantages in drug design. The presence of a fluorine atom on the phenyl ring can significantly alter the electronic properties, hydrophobicity, and conformation of a peptide.[1] This modification can lead to improved metabolic stability by increasing resistance to enzymatic degradation, a common challenge in peptide drug development. Furthermore, the use of the D-enantiomer further enhances proteolytic resistance. The N-terminal benzyloxycarbonyl (Cbz) protecting group is a stable urethane linkage often employed in peptide synthesis. This document provides detailed application notes and protocols for the use of Cbz-4-fluoro-D-phenylalanine in drug discovery, focusing on its application in the development of novel anticancer, antimicrobial, and GPCR-targeting peptides.
Key Applications and Quantitative Data
The introduction of 4-fluoro-D-phenylalanine can significantly enhance the biological activity of peptides across various therapeutic areas. Below is a summary of representative quantitative data for peptides containing fluorinated phenylalanine analogs.
Table 1: Anticancer Activity of Peptides Containing 4-Fluorophenylalanine Analogs
| Peptide/Compound | Cell Line | IC50 (µM) | Therapeutic Area |
| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | 11.8[2] | Oncology |
| (sC18)₂ | A2058 (Melanoma) | <4[1] | Oncology |
| Temporin-1CEa | A375 (Melanoma) | 18.2[1] | Oncology |
| HPRP-A1-TAT | Various (Melanoma, Gastric, Liver, Cervical) | <10[1] | Oncology |
Table 2: Antimicrobial Activity of Peptides
| Peptide | Microorganism | MIC (µM) | Therapeutic Area |
| VSL1 | E. coli | 5[3] | Infectious Disease |
| VSD1 | E. coli | 1[3] | Infectious Disease |
| VSD1 | S. aureus | 5[3] | Infectious Disease |
Table 3: Opioid Receptor Affinity of Biphalin Analogs
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Therapeutic Area |
| Biphalin (Native Sequence) | 0.421 | 0.165 | Pain Management |
| Biphalin (4-F-Phe Analog) | 0.115 | 0.019 | Pain Management |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with N-terminal Cbz-4-fluoro-D-phe
This protocol describes the manual synthesis of a peptide on a Rink Amide resin to yield a C-terminal amide, incorporating standard Fmoc-protected amino acids and finishing with Cbz-4-fluoro-D-phenylalanine at the N-terminus.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
Cbz-4-fluoro-D-phenylalanine
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the first Fmoc-protected amino acid (3 equivalents) with HATU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent Fmoc-amino acid in the peptide sequence.
-
Coupling of Cbz-4-fluoro-D-phenylalanine: a. After the final Fmoc deprotection, wash the resin thoroughly. b. Pre-activate Cbz-4-fluoro-D-phenylalanine (3 equivalents) with HATU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF. c. Add the activated Cbz-amino acid solution to the resin and allow it to react for 2-4 hours.
-
Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin.
-
Cleavage and Deprotection: a. Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. The Cbz group is stable to TFA.[4] b. Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. c. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Troubleshooting & Optimization
Technical Support Center: Cbz-4-fluoro-D-phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cbz-4-fluoro-D-phenylalanine. The information provided is intended to help overcome common challenges, particularly those related to solubility, encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Cbz-4-fluoro-D-phenylalanine?
A1: Cbz-4-fluoro-D-phenylalanine is a protected amino acid and is generally considered to be hydrophobic. Its solubility in aqueous solutions is limited. It is more readily soluble in a range of organic solvents. The presence of the Cbz (carboxybenzyl) protecting group significantly decreases its solubility in water compared to the unprotected 4-fluoro-D-phenylalanine.
Q2: Which organic solvents are recommended for dissolving Cbz-4-fluoro-D-phenylalanine?
A2: Common organic solvents for dissolving Cbz-4-fluoro-D-phenylalanine and similar protected amino acids include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and various alcohols such as methanol and ethanol.[1] For peptide coupling reactions, high-purity, anhydrous grades of DMF or NMP are often preferred.[1]
Q3: My Cbz-4-fluoro-D-phenylalanine is not dissolving in the recommended organic solvent. What should I do?
A3: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution can help increase the solubility.
-
Sonication: Brief sonication of the mixture can aid in the dissolution of suspended particles.[2]
-
Use a stronger solvent system: For particularly stubborn solubility issues, a small amount of a stronger solvent like Trifluoroacetic acid (TFA) or formic acid can be used for initial dissolution, followed by careful dilution.[3]
-
Consider solvent mixtures: A combination of solvents, such as DMF/DCM, may improve solubility.[4]
Q4: Can I use co-solvents to improve the solubility of Cbz-4-fluoro-D-phenylalanine in aqueous solutions for biological assays?
A4: Yes, a co-solvent approach is a common strategy. A concentrated stock solution can be prepared in an organic solvent like DMSO, which is then added dropwise to the aqueous buffer with vigorous stirring. It is crucial to keep the final concentration of the organic solvent as low as possible (typically <1% for DMSO in cell-based assays) to avoid cytotoxicity or interference with the experiment.
Q5: How does pH affect the solubility of Cbz-4-fluoro-D-phenylalanine?
A5: While the Cbz protecting group masks the amino group, the carboxylic acid moiety can still be deprotonated. For protected amino acids, solubility in aqueous systems can sometimes be improved by adjusting the pH. Since it is an acidic compound, increasing the pH with a base to deprotonate the carboxylic acid may enhance its solubility in aqueous media.
Troubleshooting Guides
Issue 1: Poor Solubility During Peptide Coupling Reactions
Symptoms:
-
The reaction mixture appears cloudy or heterogeneous.
-
Low yield of the desired peptide.
-
Incomplete reaction as monitored by TLC or LC-MS.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Solvation | Ensure all reactants are fully dissolved before initiating the coupling reaction. Switch to a more effective solvent for hydrophobic peptides, such as NMP, or use a solvent mixture like DMF/DCM.[1][5] |
| Reagent Aggregation | Briefly sonicate the reaction mixture to break up any aggregates.[6] The order of addition of reagents can also be critical; consider dissolving the Cbz-4-fluoro-D-phe and a non-nucleophilic base (e.g., DIPEA) first before adding other components.[1] |
| Low Reaction Temperature | Moderately increasing the reaction temperature can sometimes improve solubility and reaction rates. Monitor the reaction closely to avoid side reactions.[1] |
Issue 2: Precipitation of Cbz-4-fluoro-D-phenylalanine upon addition to an aqueous buffer
Symptoms:
-
A precipitate forms immediately when a stock solution of Cbz-4-fluoro-D-phenylalanine in an organic solvent is added to an aqueous buffer.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeded Solubility Limit | The final concentration of the compound in the aqueous buffer is too high. Prepare a more dilute solution. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds. If possible, reduce the salt concentration of the buffer. |
| Use of Solubilizing Agents | Consider the use of cyclodextrins or other solubilizing agents in the aqueous buffer to enhance the solubility of the hydrophobic compound. |
Quantitative Data
The following table provides representative solubility data for Cbz-4-fluoro-D-phenylalanine in various solvents. Please note that these values are estimates based on the solubility of similar compounds and can vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| Methanol | 5 - 10 | Moderately soluble. |
| Ethanol | 2 - 5 | Sparingly soluble. |
| Dichloromethane (DCM) | > 20 | Freely soluble. |
| Dimethylformamide (DMF) | > 50 | Very soluble. |
| N-Methyl-2-pyrrolidone (NMP) | > 50 | Very soluble. |
| Dimethyl sulfoxide (DMSO) | > 50 | Very soluble. |
| 0.5 M HCl (aq) | ~1 | Slightly soluble. |
This data is compiled from general knowledge of protected amino acid solubility and data for analogous compounds.[3]
Experimental Protocols
Protocol for Dissolving Cbz-4-fluoro-D-phenylalanine for Peptide Synthesis
-
Solvent Selection: Choose a high-purity, anhydrous grade of a suitable solvent such as DMF or NMP.
-
Weighing: Accurately weigh the required amount of Cbz-4-fluoro-D-phenylalanine in a clean, dry reaction vessel.
-
Solvent Addition: Add the selected solvent to the reaction vessel.
-
Dissolution: Stir the mixture at room temperature using a magnetic stirrer. If the compound does not dissolve completely, gentle warming (e.g., to 30-40 °C) or brief sonication can be applied.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding with the addition of other reagents.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Factors affecting this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
- 3. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Optimizing Cbz Deprotection of 4-fluoro-D-phenylalanine Peptides
Welcome to the technical support center for the optimization of Carboxybenzyl (Cbz) deprotection of peptides containing 4-fluoro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when removing the Cbz group from peptides containing 4-fluoro-D-phenylalanine?
A1: The primary challenges stem from the electronic properties of the fluorine atom on the phenyl ring. The electron-withdrawing nature of fluorine can influence the reactivity of the Cbz group, potentially making it more resistant to cleavage compared to non-fluorinated analogues. Additionally, a significant concern during catalytic hydrogenation is the risk of hydrodefluorination, where the C-F bond is cleaved, leading to the formation of the corresponding D-phenylalanine peptide as an impurity.[1]
Q2: Which Cbz deprotection methods are most suitable for peptides with 4-fluoro-D-phenylalanine?
A2: Several methods can be employed, each with its own advantages and disadvantages:
-
Catalytic Hydrogenolysis (H₂/Pd/C): This is a common and often high-yielding method for Cbz deprotection.[2] However, for fluorinated compounds, careful optimization is required to minimize the risk of hydrodefluorination.
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., ammonium formate, formic acid) in the presence of a catalyst (e.g., Pd/C). It is often considered milder than using hydrogen gas and can sometimes offer better selectivity.[2]
-
Acidic Cleavage (e.g., HBr/AcOH, TFA): Strong acidic conditions can effectively cleave the Cbz group. This method avoids the risk of hydrodefluorination but may not be suitable for peptides containing other acid-labile protecting groups (e.g., Boc).[2][3]
-
Lewis Acid-Mediated Deprotection (e.g., AlCl₃/HFIP): This is a newer, milder method that can be effective for substrates with sensitive functional groups. It offers an alternative to hydrogenation and strong acidolysis.[3][4]
Q3: How can I minimize the risk of hydrodefluorination during catalytic hydrogenation?
A3: Minimizing hydrodefluorination is crucial for maintaining the integrity of your 4-fluoro-D-phenylalanine residue. Here are some strategies:
-
Catalyst Choice: While Pd/C is common, other catalysts like Rh/Al₂O₃ have been shown to effect hydrodefluorination, so careful selection and screening are important.[1][5] Using a less active catalyst or a poisoned catalyst might be beneficial.
-
Reaction Conditions: Use the mildest possible conditions (e.g., lower hydrogen pressure, shorter reaction time).
-
Monitoring: Closely monitor the reaction progress by techniques like HPLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing over-reduction.
Q4: Is the Cbz group stable to Trifluoroacetic acid (TFA) used in the final cleavage from the resin in solid-phase peptide synthesis (SPPS)?
A4: The Cbz group is generally stable to standard TFA cleavage cocktails (e.g., TFA/TIS/water) used in Fmoc-based SPPS.[6] This allows for the synthesis of peptides with a C-terminal Cbz group or for the incorporation of Cbz-protected amino acids in the final coupling step to yield an N-terminally Cbz-protected peptide after cleavage from the resin.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete or Slow Deprotection | 1. Catalyst Inactivity: The palladium catalyst may be poisoned by sulfur-containing impurities or by the product amine. 2. Insufficient Hydrogen Source: Inadequate hydrogen pressure or depletion of the hydrogen donor in transfer hydrogenation. 3. Poor Solubility: The Cbz-protected peptide may not be fully dissolved in the reaction solvent. 4. Electron-Withdrawing Effect of Fluorine: The fluorine atom can deactivate the benzylic position towards hydrogenolysis. | 1. Use a fresh, high-quality catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). Consider adding a small amount of a non-nucleophilic acid (e.g., acetic acid) to protonate the product amine and prevent catalyst inhibition. 2. For catalytic hydrogenation, ensure a good seal and positive hydrogen pressure. For transfer hydrogenation, add the hydrogen donor in portions or increase the number of equivalents. 3. Try different solvent systems (e.g., MeOH, EtOH, THF, or mixtures with water) to improve solubility. Gentle heating may also help. 4. Increase reaction time and monitor carefully. If using transfer hydrogenation, consider a more reactive hydrogen donor. |
| Presence of Hydrodefluorinated Byproduct (D-phenylalanine peptide) | 1. Over-reduction: Prolonged reaction time or harsh hydrogenation conditions. 2. Catalyst Activity: A highly active catalyst may promote C-F bond cleavage. | 1. Monitor the reaction closely by HPLC or LC-MS and stop it immediately upon completion. Use lower hydrogen pressure or a lower reaction temperature. 2. Screen different catalysts or use a catalyst poison like diphenylsulfide to modulate activity.[7] Consider switching to a non-hydrogenation-based deprotection method like acidic or Lewis acid-mediated cleavage. |
| Formation of Other Side Products | 1. Acid-catalyzed side reactions: If using strong acids like HBr/AcOH, side reactions with other sensitive residues (e.g., Trp, Met) can occur.[8][9] 2. Aggregation: Peptide aggregation can lead to incomplete reactions and the formation of deletion sequences.[9] | 1. Use scavengers in your cleavage cocktail (e.g., thioanisole for Trp, Met). Consider a milder deprotection method. 2. Use solvents that disrupt hydrogen bonding (e.g., DMF, NMP). Sonication can also help to break up aggregates. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for different Cbz deprotection methods. Note that optimal conditions for peptides containing 4-fluoro-D-phenylalanine may require further optimization.
Table 1: Catalytic Hydrogenolysis Conditions
| Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Orthogonality Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95 | >98 | Orthogonal to Boc and Fmoc groups.[3] |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, in MeOH, reflux | >90 | >90 | >95 | Orthogonal to Boc and Fmoc groups.[2] |
Table 2: Acidic and Lewis Acid-Mediated Deprotection Conditions
| Method | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Orthogonality Notes |
| Acidic Deprotection | 33% HBr in Acetic Acid (AcOH), rt | 1-4 hours | ~90 | Good to Excellent | Not orthogonal to Boc and other acid-labile groups.[2] |
| Lewis Acid-Mediated Deprotection | Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP) | 2-16 hours | >90 | >95 | Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[3][4] |
Detailed Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenation
Materials:
-
Cbz-protected 4-fluoro-D-phenylalanine peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected peptide (1.0 equivalent) in methanol.[2]
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[2]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.[2]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[2]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2]
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation
Materials:
-
Cbz-protected 4-fluoro-D-phenylalanine peptide
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (ACS grade)
-
Celite® or other filtration aid
Procedure:
-
Dissolve the Cbz-protected peptide (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate (3-5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to reflux.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected peptide, which can be further purified if necessary.
Protocol 3: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid
Materials:
-
Cbz-protected 4-fluoro-D-phenylalanine peptide
-
33% Hydrogen Bromide in Acetic Acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected peptide in a minimal amount of 33% HBr in acetic acid in a sealed tube or a flask with a gas outlet to a scrubber.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.
-
Wash the solid with fresh diethyl ether and dry under vacuum.
Visualizing Experimental Workflows and Logic
Experimental Workflow for Cbz Deprotection
Caption: A generalized workflow for the Cbz deprotection of peptides.
Troubleshooting Logic for Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete Cbz deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
side reactions associated with Cbz-protected amino acids in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cbz-protected amino acids in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Cbz (Benzyloxycarbonyl) protecting group in SPPS?
The Cbz group is a well-established protecting group for amines, introduced by Bergmann and Zervas, which was foundational in the development of controlled peptide synthesis.[1][2] In SPPS, it is primarily used for the protection of the α-amino group of amino acids or the side chains of residues like lysine. Its key characteristic is its stability under a range of conditions, with removal typically achieved through catalytic hydrogenolysis or strong acidic conditions.[3][4]
Q2: Is the Cbz group compatible with standard Fmoc/tBu and Boc/Bzl SPPS strategies?
The compatibility of the Cbz group depends on the overall protection strategy:
-
Fmoc/tBu Strategy: The Cbz group is generally considered orthogonal to the Fmoc/tBu strategy.[5] The Fmoc group is removed by a base (e.g., piperidine), while the tBu-based side-chain protecting groups and the Cbz group are removed by acid. However, the Cbz group can be labile to the final cleavage cocktail (e.g., 95% TFA), so its survival is a consideration if N-terminal Cbz protection is desired post-cleavage.[1][6]
-
Boc/Bzl Strategy: The Cbz group is a type of benzyl-based protecting group and is therefore part of a quasi-orthogonal system in Boc/Bzl SPPS.[7] This strategy relies on differential acid lability, where the Nα-Boc group is removed with moderate acid (e.g., TFA), while the Cbz and other benzyl-based side-chain protecting groups require a much stronger acid (e.g., HF) for cleavage.[7]
Q3: What are the most common side reactions associated with Cbz-protected amino acids in SPPS?
The most frequently encountered side reactions include:
-
Premature cleavage of the Cbz group during the final TFA cleavage step in an Fmoc/tBu strategy.
-
Alkylation of sensitive amino acid side chains by benzyl cations generated during acid-mediated deprotection.[8]
-
Incomplete deprotection during catalytic hydrogenolysis, potentially leading to N-benzyl side products.[8][9]
-
Racemization during the activation and coupling of Cbz-protected amino acids, although this is a general issue in SPPS not exclusively linked to the Cbz group.[10][11]
-
Low coupling yields for sterically hindered Cbz-amino acid derivatives.[12]
Troubleshooting Guides
Issue 1: Premature Cleavage of the N-terminal Cbz Group During Final Cleavage
Question: I am performing an Fmoc-SPPS synthesis and want to retain the Cbz group on the N-terminus of my peptide after cleavage from the resin, but I am observing significant loss of the Cbz group. What can I do?
Answer: The Cbz group can be sensitive to the strong acidic conditions of the final cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).[5][13]
Troubleshooting Steps:
-
Modify the Cleavage Cocktail: Reduce the concentration of TFA and the cleavage time. The stability of the Cbz group is dependent on the strength of the acid and the duration of exposure.
-
Use a Milder Cleavage Method: For very sensitive sequences, consider using a milder cleavage cocktail, although this may impact the removal of other side-chain protecting groups.
-
Alternative N-terminal Protection: If complete retention of the N-terminal protecting group is critical and cannot be achieved with Cbz, consider a more acid-stable protecting group for the N-terminus.
Issue 2: Alkylation of Sensitive Residues During Cbz Deprotection by Acid
Question: After cleaving my peptide and removing the Cbz group with strong acid, I observe side products corresponding to the alkylation of tryptophan or cysteine residues. How can I prevent this?
Answer: During acid-mediated cleavage of the Cbz group, a benzyl cation is formed. This electrophilic species can be "scavenged" by nucleophilic side chains of certain amino acids, leading to unwanted alkylation.[8]
Troubleshooting Steps:
-
Use Scavengers: Include scavengers in your cleavage cocktail to trap the benzyl cations. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT) for protecting cysteine.
-
Optimize Scavenger Concentration: Ensure a sufficient concentration of scavengers is present in the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[14]
-
Alternative Deprotection Method: Switch to catalytic hydrogenolysis for Cbz removal, as this method does not generate benzyl cations.[4]
Quantitative Data Summary
The choice of deprotection method for the Cbz group significantly affects yield and purity. The following table summarizes a comparison of common deprotection strategies.
| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) | Orthogonality Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C in MeOH or EtOH | 2-16 hours | >95% | >98% | Orthogonal to Boc and Fmoc groups.[5] |
| Acidic Deprotection | 33% HBr in Acetic Acid | 1-2 hours | >90% | >95% | Not orthogonal to Boc and other acid-labile groups.[14] |
| Acidic Deprotection | Trifluoroacetic acid (TFA) in DCM | 1-4 hours | Variable (70-90%) | Good to Excellent | Not orthogonal to Boc and other acid-labile groups.[5] |
| Lewis Acid-Mediated | AlCl₃, Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | >95% | Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis for Cbz Deprotection
This protocol describes the removal of the Cbz group using catalytic hydrogenolysis, a mild and clean method.[2]
Materials:
-
Cbz-protected peptide
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH or EtOH).
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 2: Acid-Catalyzed Cleavage of the Cbz Group with TFA
This protocol details the use of TFA to remove the Cbz group, a common procedure in SPPS, especially for final cleavage.[14]
Materials:
-
Cbz-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold, anhydrous diethyl ether
Procedure:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[14]
-
Add the cleavage cocktail to the Cbz-protected peptide-resin.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the cleavage and deprotection progress by analyzing a small aliquot of the cleavage mixture.
-
Once the reaction is complete, filter the resin and collect the filtrate.
-
Precipitate the deprotected peptide by adding the filtrate to an excess of cold, anhydrous diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the peptide under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydrophobic Peptides with 4-Fluoro-D-Phe
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals facing challenges in the purification of synthetic hydrophobic peptides, particularly those incorporating the unnatural amino acid 4-fluoro-D-phenylalanine (4-F-D-Phe).
Frequently Asked Questions (FAQs)
Q1: How does incorporating 4-fluoro-D-phenylalanine affect my peptide's behavior during RP-HPLC?
A1: The substitution of phenylalanine with 4-fluorophenylalanine generally increases the hydrophobicity of the peptide.[1] This leads to longer retention times on reverse-phase high-performance liquid chromatography (RP-HPLC) columns. The fluorophenyl group enhances the peptide's interaction with the non-polar stationary phase (like C18). You should anticipate needing a higher concentration of organic solvent to elute your peptide compared to its non-fluorinated analog.[1]
Q2: What are the primary challenges when purifying peptides containing 4-F-D-Phe?
A2: The main difficulties arise from the peptide's increased hydrophobicity, which can cause:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous mobile phases, leading to issues with sample preparation and injection.[1][2]
-
Aggregation: Hydrophobic peptides have a tendency to self-associate and aggregate, which can result in poor peak shape (broadening or tailing), low recovery, and even column clogging.[2][3]
-
Strong Retention: The peptide may bind very strongly to the RP-HPLC column, requiring high concentrations of organic solvent for elution, which can reduce separation resolution.[2]
Q3: Which organic solvents are best for the mobile phase in RP-HPLC?
A3: Acetonitrile is the most common organic solvent for RP-HPLC of peptides due to its low viscosity and UV transparency. However, for highly hydrophobic peptides, other solvents can be more effective at improving solubility and recovery.[1] Consider using n-propanol or isopropanol, either as a replacement for or in addition to acetonitrile.[1][4] These solvents can better solubilize hydrophobic compounds.[1]
Q4: Can I use non-chromatographic methods for these peptides?
A4: Yes, for extremely hydrophobic peptides that are difficult to purify by HPLC, a precipitation method can be a viable initial step.[1][5] This typically involves dissolving the crude peptide in a minimal amount of a strong organic solvent (like DMSO) and then adding water to precipitate the peptide, leaving more soluble impurities behind in the solvent mixture.[1][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peptide Solubility | The high hydrophobicity from 4-F-D-Phe and other non-polar residues causes the peptide to be insoluble in aqueous buffers.[2][4] | 1. Initial Dissolution: Dissolve the crude peptide in a minimal volume of a strong organic solvent like DMSO, DMF, or TFE before diluting with the initial mobile phase.[1][2][6][7] 2. Mobile Phase Modification: Use alternative organic modifiers such as isopropanol or n-propanol in your mobile phase to increase solvent strength.[1] 3. Sonication: Use a sonicator to help break up aggregates and facilitate dissolution.[8][9] |
| Broad or Tailing Peaks | Peptide aggregation on the column; secondary interactions with the stationary phase; slow mass transfer.[2] | 1. Increase Column Temperature: Elevate the temperature to 40-60°C to improve solubility and mass transfer kinetics.[2] 2. Optimize Gradient: Use a shallower gradient around the elution point of your peptide to improve peak sharpness.[1][2] 3. Change Ion-Pairing Agent: If using formic acid for MS-compatibility, consider switching to trifluoroacetic acid (TFA, 0.1%) for better peak shape, or try difluoroacetic acid (DFA).[2] |
| Low or No Recovery | Irreversible binding of the highly hydrophobic peptide to the column; precipitation of the peptide on the column during the run.[1][2] | 1. Change Stationary Phase: Switch to a less hydrophobic column, such as a C8, C4, or Phenyl column, to reduce strong interactions.[1][2][7] 2. Stronger Mobile Phase: Incorporate n-propanol or isopropanol into the mobile phase to ensure the peptide elutes completely.[1] 3. Run Blank Gradients: After your sample run, inject a blank to see if the peptide is "bleeding" off the column, which indicates irreversible binding.[2] |
| High Back Pressure | Peptide precipitation at the column inlet; system blockage. | 1. Ensure Complete Dissolution: Filter your sample after dissolution to remove any particulate matter before injection. 2. Use a Guard Column: A guard column can protect your analytical column from precipitated sample and other contaminants.[10] 3. System Flush: Flush the system and column with a strong solvent series (e.g., water, methanol, isopropanol, then reverse) to remove potential blockages. |
Experimental Protocols
Protocol: RP-HPLC Purification of a 4-F-D-Phe Containing Hydrophobic Peptide
This protocol outlines a general strategy. Optimization will be required based on the specific properties of your peptide.
1. Materials:
-
Crude synthetic peptide containing 4-F-D-Phe
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade n-propanol (optional)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO)
-
C18, C8, or C4 preparative HPLC column
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
(Optional) Mobile Phase C: 0.1% TFA in HPLC-grade n-propanol.
3. Sample Preparation:
-
Accurately weigh a small amount of the crude peptide.
-
Attempt to dissolve the peptide in a minimal volume of DMSO (e.g., 20-50 µL for 1-5 mg of peptide).[1][6]
-
Once dissolved, slowly dilute the sample with Mobile Phase A to the desired injection concentration (e.g., 1 mg/mL). Ensure the final concentration of DMSO is low (typically <10%) to avoid peak distortion.[1]
-
If the peptide precipitates upon dilution, try diluting with a mixture of Mobile Phase A and B (e.g., 80:20 A:B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Column: Start with a C8 or C4 column for highly hydrophobic peptides.
-
Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor at 210-220 nm.[11]
-
Column Temperature: 40-60°C.[2]
-
Gradient:
-
Initial Scouting Run: A broad gradient (e.g., 20% to 100% B over 40 minutes) is recommended to determine the approximate elution time.[5]
-
Optimized Shallow Gradient: Based on the scouting run, create a shallower gradient around the target peak. For example, if the peptide elutes at 60% B, an optimized gradient might be 50-70% B over 30 minutes.[1][2]
-
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Analysis: Analyze collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity.
-
Post-Run: Pool pure fractions and lyophilize.
Visualizations
Caption: General workflow for the purification of hydrophobic peptides.
Caption: Troubleshooting logic for common hydrophobic peptide purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. nestgrp.com [nestgrp.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. bachem.com [bachem.com]
Technical Support Center: Improving Coupling Efficiency of Cbz-4-fluoro-D-phe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Cbz-4-fluoro-D-phenylalanine in peptide synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Problem 1: Low or No Coupling Yield
| Probable Cause | Recommended Solution |
| Insufficient Reagent Activity: Standard coupling reagents may not be potent enough for the sterically hindered Cbz-4-fluoro-D-phe. | Upgrade to a high-reactivity uronium/aminium or phosphonium salt coupling reagent such as HATU, HCTU, or COMU.[1][2] These are generally more effective than standard carbodiimides for hindered amino acids. |
| Incomplete Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction. | Ensure optimal pre-activation time if your protocol requires it. Alternatively, use in-situ activation where the coupling reagent is added directly to the mixture of the amino acid and the amine component. |
| Steric Hindrance: The bulky Cbz protecting group and the phenyl ring of the amino acid can physically block the reaction. | - Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours).- Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential side reactions. - Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle. |
| Poor Solubility of Reagents: this compound or other reagents may not be fully dissolved in the reaction solvent. | Use high-purity, anhydrous solvents such as DMF or NMP. Ensure all solid reagents are fully dissolved before proceeding with the reaction. |
| Peptide Aggregation (for solid-phase synthesis): The growing peptide chain on the solid support may aggregate, preventing access of reagents. | - Change Solvent: Switch to a more disruptive solvent like NMP or use a mixture of DMF/DCM.- Incorporate Chaotropic Salts: Add salts like LiCl to the reaction mixture to disrupt secondary structures. |
Problem 2: Presence of Side Products (e.g., Racemization)
| Probable Cause | Recommended Solution |
| Racemization of the Amino Acid: The chiral center of the D-phenylalanine derivative can epimerize during activation. | - Minimize Pre-activation Time: Long pre-activation times can increase the risk of racemization. - Use a Weaker Base: Switch from a strong base like DIPEA to a less hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3] - Add Racemization Suppressants: Always include an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-azabenzotriazole (HOAt) or OxymaPure when using carbodiimide coupling reagents.[3] |
| Guanidinylation of the N-terminus (with uronium/aminium reagents): The coupling reagent can react with the free amine of the peptide chain, capping it irreversibly. | Pre-activate the this compound with the coupling reagent in a separate vessel for a short period before adding it to the deprotected peptide-resin. This minimizes the exposure of the free amine to an excess of the coupling reagent.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: this compound presents coupling challenges due to a combination of factors:
-
Steric Hindrance: The benzyloxycarbonyl (Cbz) protecting group is bulky and, combined with the phenyl side chain, can physically impede the approach of the coupling reagents and the reacting amine.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom on the phenyl ring can slightly decrease the nucleophilicity of the carboxylate upon activation, potentially slowing down the reaction.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salts like HATU, HCTU, and COMU are highly efficient. Phosphonium salts such as PyBOP and PyAOP are also excellent choices for promoting rapid peptide bond formation.
Q3: Can I use standard DCC or DIC for coupling this compound?
A3: While DCC and DIC can be used, they are generally less effective for sterically hindered amino acids and can lead to lower yields and increased risk of side reactions, including racemization. If you must use a carbodiimide, it is crucial to include an additive such as HOBt or, preferably, HOAt or OxymaPure to improve efficiency and suppress racemization.
Q4: How can I monitor the completion of the coupling reaction?
A4: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (beads remain yellow) indicates that the coupling is likely complete. For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the appearance of the product.
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with fresh reagents after an initial coupling reaction. This is often necessary for difficult or sterically hindered amino acids where the first coupling may not have gone to completion. If a monitoring test (like the Kaiser test) indicates incomplete coupling, a second coupling is recommended.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Cbz-Amino Acids
| Coupling Reagent | Additive | Typical Yield Range* | Notes |
| HATU | N/A | High (often >90%) | Highly reactive, fast reaction times. Preferred for difficult couplings.[4] |
| HCTU | N/A | High (often >90%) | Similar reactivity to HATU, good for hindered couplings.[2] |
| COMU | N/A | High (often >90%) | A safer alternative to benzotriazole-based reagents with comparable efficiency to HATU.[2] |
| PyBOP | N/A | Moderate to High | A phosphonium salt reagent, generally effective for hindered couplings. |
| DIC | HOBt | Moderate | Standard carbodiimide coupling. Yields can be lower for hindered residues. |
| DIC | HOAt / OxymaPure | Moderate to High | Additives significantly improve efficiency and reduce racemization compared to HOBt. |
| Benzotriazole Activation | N/A | 41-95% | A method specifically studied for Cbz- and Fmoc-protected hindered amino acids.[5] |
*Yields are approximate and can vary significantly based on the specific peptide sequence, reaction conditions, and scale. The data is compiled from studies on various sterically hindered Cbz- and Boc-protected amino acids and serves as a general guideline.
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound (Solid-Phase)
This protocol is a general guideline for manual solid-phase peptide synthesis (SPPS) and may require optimization.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.
- Drain the DMF.
2. N-terminal Deprotection (if applicable):
- If the resin has an Fmoc-protected amine, treat with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
- In a separate vial, prepare the activation solution:
- This compound (3 equivalents relative to resin loading)
- HATU (2.9 equivalents)
- DIPEA (6 equivalents)
- Dissolve in DMF.
- Pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2-4 hours at room temperature. The coupling of this hindered amino acid may require a longer reaction time.
4. Monitoring the Coupling:
- Take a small sample of resin beads and wash them thoroughly with DMF.
- Perform a Kaiser test. If the beads turn blue, the coupling is incomplete. In this case, drain the reaction solution and perform a second coupling (repeat step 3).
5. Washing:
- Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Blue beads: Incomplete coupling (free primary amine is present).
-
Yellow/Colorless beads: Complete coupling (no free primary amine).
-
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Simplified mechanism of peptide bond formation.
References
Technical Support Center: Incorporation of Cbz-4-fluoro-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the incorporation of Cbz-4-fluoro-D-phenylalanine (Cbz-4-F-D-Phe) in peptide synthesis.
Troubleshooting Guide: Minimizing Racemization of Cbz-4-fluoro-D-phe
This guide addresses specific issues that can lead to racemization during the coupling of this compound and offers targeted solutions.
Issue 1: High Levels of Epimerization Detected Post-Coupling
High levels of the L-diastereomer of your peptide indicate significant racemization of the this compound during the coupling step.
-
Immediate Action: Halt further couplings and analyze the reaction conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high epimerization.
Issue 2: Incomplete Coupling of this compound
Incomplete coupling can lead to deletion sequences and difficult purification. While addressing this, it is crucial not to inadvertently increase racemization.
-
Immediate Action: Perform a Kaiser test to confirm the presence of free amines.[1]
-
Troubleshooting Steps:
-
Double Couple: Repeat the coupling step using the same conditions.
-
Change Coupling Reagent: If the second coupling is unsuccessful, consider switching to a more powerful coupling reagent like HATU or HCTU for the recoupling. Be mindful that these can sometimes increase racemization, so careful monitoring is key.
-
Solvent Change: For suspected peptide aggregation, which can hinder coupling, consider switching the solvent from DMF to NMP or adding DMSO.[1]
-
Capping: If unreacted amine remains after a second coupling attempt, cap the unreacted sites with acetic anhydride to prevent the formation of deletion peptides.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide coupling?
A1: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[2][3] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid.[4]
Caption: Racemization via oxazolone formation.
Q2: Which coupling reagents and additives are recommended to minimize racemization?
A2: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives.[5] These additives react with the activated amino acid to form an active ester that is less prone to racemization. Recommended combinations include:
-
Carbodiimides with additives:
-
Uronium/Aminium reagents:
Q3: What is the best base to use for the coupling step to avoid racemization?
A3: The choice of base is critical. For minimizing racemization, a weaker and more sterically hindered base is preferable to a strong, non-hindered base.[5]
-
Recommended:
-
Use with Caution:
-
Diisopropylethylamine (DIPEA): While widely used for its efficiency, DIPEA is a strong base and can promote racemization. If used, it should be in the lowest effective concentration.[5]
-
Q4: How does temperature affect racemization?
A4: Higher coupling temperatures can accelerate the rate of racemization.[9] While elevated temperatures, especially in microwave-assisted peptide synthesis, can drive difficult couplings to completion, they can also significantly increase the risk of epimerization for sensitive amino acids. For problematic couplings, performing the reaction at a lower temperature, such as 0°C, is recommended.[7]
Data Presentation: Racemization with Various Coupling Systems
The following table summarizes quantitative data on the percentage of racemization observed for different amino acids under various coupling conditions. While specific data for this compound is limited, the data for structurally similar amino acids like Phenylglycine provides a valuable reference.
| Coupling Reagent | Additive | Base | Amino Acid/Peptide Fragment | % Racemization (Epimer) | Reference |
| HATU | - | DIPEA | Phenylglycine-containing peptide | High (not specified) | [8] |
| HBTU | - | DIPEA | Phenylglycine-containing peptide | High (not specified) | [8] |
| PyBOP | - | DIPEA | Phenylglycine-containing peptide | High (not specified) | [8] |
| COMU | - | TMP | Phenylglycine-containing peptide | < 1% | [5] |
| DEPBT | - | TMP | Phenylglycine-containing peptide | < 1% | [5] |
| DIC | HOAt | - | Z-Phe-Val-OH + H-Pro-NH₂ | 1.2% | [7] |
| DIC | OxymaPure | - | Z-Phe-Val-OH + H-Pro-NH₂ | 1.0% | [7] |
| HATU | - | DIPEA | Fmoc-His(Trt)-OH | 6.8% | [10] |
| HBTU | - | DIPEA | Fmoc-His(1-Trt)-OH | 4.5% | [10] |
Experimental Protocols
Low-Racemization Coupling Protocol for this compound
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF)
-
Cbz-4-fluoro-D-phenylalanine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
2,4,6-Collidine (TMP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.
-
Treat again with 20% piperidine in DMF for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
-
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of this modified amino acid may require a longer reaction time.
-
-
Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Kaiser Test:
-
Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Caption: Workflow for low-racemization coupling.
References
- 1. peptide.com [peptide.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Peptides with Electron-Withdrawing Groups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of peptides containing electron-withdrawing groups (EWGs).
Frequently Asked Questions (FAQs)
Q1: What are electron-withdrawing groups (EWGs), and why are they incorporated into peptides?
A1: Electron-withdrawing groups are atoms or functional groups that pull electron density towards themselves. Common examples of amino acids with EWGs used in peptide synthesis include fluorinated amino acids (e.g., 4-fluorophenylalanine), nitro-arginine, and sulfonated amino acids (e.g., sulfotyrosine). Incorporating these groups can enhance a peptide's metabolic stability, binding affinity, and pharmacokinetic profile by altering its electronic properties and conformation.[1]
Q2: What are the main challenges when synthesizing peptides with EWG-containing amino acids?
A2: The primary challenges include:
-
Reduced Coupling Efficiency: The electron-withdrawing nature of the side chain can decrease the nucleophilicity of the N-terminal amine, making peptide bond formation more difficult.
-
Increased Racemization: The presence of EWGs can increase the acidity of the α-proton of the amino acid, making it more susceptible to racemization during activation and coupling.[2][3]
-
Side Reactions: Specific EWG-containing amino acids can be prone to unique side reactions. For example, nitroarginine can lead to ornithine formation during cleavage, and its protecting group can be challenging to remove.[4] The synthesis of peptides with sulfated tyrosine can also be challenging due to the lability of the sulfate group.
-
Aggregation: Peptides containing hydrophobic EWG-amino acids may be more prone to aggregation during synthesis, leading to incomplete reactions.
Q3: Which coupling reagents are recommended for peptides with EWGs?
A3: For difficult couplings involving amino acids with EWGs, more potent coupling reagents are often necessary. Onium salt-based reagents like HATU, HBTU, and HCTU are highly effective.[1][5] COMU is another excellent choice due to its high reactivity and improved safety profile.[2] Phosphonium salt reagents like PyBOP and PyAOP are also powerful and can be beneficial in minimizing racemization.[1]
Q4: How can I minimize racemization during the synthesis of these challenging peptides?
A4: To minimize racemization, consider the following strategies:
-
Use Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt).[1]
-
Choose the Right Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like N,N-diisopropylethylamine (DIEA).[1]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]
-
Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]
Troubleshooting Guides
Issue 1: Incomplete Coupling of an EWG-Containing Amino Acid
Symptom: Positive Kaiser test (blue beads) or other amine test after the coupling step.
Possible Causes and Solutions:
| Cause | Solution |
| Reduced Nucleophilicity of the N-terminal Amine | 1. Double Couple: Perform a second coupling step with fresh reagents to drive the reaction to completion. 2. Increase Reaction Time: Extend the coupling time to several hours or overnight. 3. Use a More Potent Coupling Reagent: Switch to a stronger coupling reagent such as HATU, HCTU, or COMU.[1][5] |
| Steric Hindrance | 1. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C) to overcome the activation energy barrier. 2. Microwave Synthesis: Utilize a microwave peptide synthesizer to enhance coupling efficiency. |
| Peptide Aggregation | 1. Change Solvent: Switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM). 2. Incorporate Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations in the peptide sequence to disrupt secondary structure formation. |
Quantitative Data Presentation
The incorporation of electron-withdrawing groups can influence the overall efficiency and purity of peptide synthesis. The following table provides a representative comparison for the synthesis of a model peptide with and without a 4-fluorophenylalanine residue.
| Parameter | Model Peptide (Ac-Tyr-Gly-Gly-Phe-Leu-NH₂) | Model Peptide with EWG (Ac-Tyr-Gly-Gly-Phe(4-F) -Leu-NH₂) |
| Average Coupling Time per Residue | 30 minutes | 45 minutes |
| Overall Crude Yield | ~75% | ~60% |
| Crude Purity (by HPLC) | ~85% | ~70% |
| Final Purity (after HPLC purification) | >98% | >98% |
Note: These are representative values and can vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing 4-Fluorophenylalanine
This protocol describes the manual solid-phase synthesis of a peptide incorporating Fmoc-Phe(4-F)-OH.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Phe(4-F)-OH)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for Fmoc-Phe(4-F)-OH): a. In a separate tube, dissolve Fmoc-Phe(4-F)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor the reaction completion using a Kaiser test. If the test is positive, perform a second coupling.
-
Washing: Wash the resin with DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Synthesis of a Peptide Containing Nitroarginine and On-Resin Deprotection
This protocol outlines the incorporation of Fmoc-Arg(NO₂)-OH and a subsequent on-resin removal of the nitro protecting group.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Arg(NO₂)-OH)
-
DMF, 2-Methyltetrahydrofuran (2-MeTHF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., DIC/OxymaPure)
-
Nitro-deprotection solution: 2 M SnCl₂ in 2-MeTHF with 0.2 M aqueous HCl and 0.04 M phenol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Peptide Synthesis: Synthesize the peptide on the resin using standard Fmoc-SPPS protocols. For the coupling of Fmoc-Arg(NO₂)-OH, use DIC/OxymaPure as the activating agents to minimize δ-lactam formation.[6]
-
Washing: After the synthesis is complete, wash the peptidyl-resin with DMF and then with 2-MeTHF.
-
Nitro Group Removal: a. Treat the resin with the nitro-deprotection solution. b. Heat the reaction at 55°C for 1-2 hours. Sonication can also be used to facilitate the reaction.[6] c. Repeat the treatment with fresh deprotection solution if necessary.
-
Washing: Wash the resin thoroughly with 2-MeTHF, DMF, and finally DCM.
-
Final Cleavage: Cleave the peptide from the resin using the standard cleavage cocktail.
-
Work-up and Purification: Precipitate the peptide in cold diethyl ether and purify by HPLC.
Protocol 3: Synthesis of a Peptide Containing Sulfotyrosine via a Fluorosulfated Intermediate
This protocol describes a method for synthesizing sulfotyrosine-containing peptides by incorporating a fluorosulfated tyrosine precursor followed by a post-cleavage conversion.[7][8]
Materials:
-
Fmoc-Tyr(OSO₂F)-OH (can be synthesized in one step from Fmoc-Tyr-OH and sulfuryl fluoride)[7]
-
Fmoc-Rink Amide resin and other standard SPPS reagents
-
Ethylene glycol
-
Triethylamine
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Peptide Synthesis: Synthesize the peptide containing the fluorosulfated tyrosine residue using standard Fmoc-SPPS. Couple Fmoc-Tyr(OSO₂F)-OH using a standard coupling reagent like HCTU/HOBt/DIPEA.[7]
-
Cleavage: Cleave the peptide from the resin using the standard cleavage cocktail. This will yield the crude peptide with the fluorosulfated tyrosine residue.
-
Conversion to Sulfotyrosine: a. Dissolve the crude peptide in ethylene glycol. b. Add triethylamine to the solution to achieve a basic pH. c. Stir the reaction at room temperature for 1-2 hours to convert the fluorosulfate to the sulfate.[7][8]
-
Purification: Purify the final sulfated peptide by reverse-phase HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Cbz Deprotection of 4-Fluoro-D-phenylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of the Carboxybenzyl (Cbz) group from 4-fluoro-D-phenylalanine without affecting the fluoro group.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for deprotecting Cbz-4-fluoro-D-phenylalanine while preserving the fluoro group?
A1: The two most reliable and commonly employed methods that are compatible with the aryl fluoride group are Catalytic Hydrogenolysis and Lewis Acid-Mediated Cleavage. Catalytic hydrogenolysis using Palladium on carbon (Pd/C) with a hydrogen source is a very mild and clean method that proceeds at neutral pH.[1][2] Lewis acid-mediated deprotection, particularly with aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), has shown excellent functional group tolerance, including for halogens.[3]
Q2: Is there a risk of defluorination during the deprotection process?
A2: The risk of defluorination is low with the recommended methods. The Carbon-Fluorine (C-F) bond on an aromatic ring is generally stable under the conditions used for catalytic hydrogenolysis of Cbz groups.[4] Similarly, the AlCl₃/HFIP method is known to be tolerant of a wide range of sensitive functional groups, including aryl halides.[3] However, harsh acidic conditions or overly aggressive hydrogenation conditions could potentially lead to side reactions.
Q3: Can I use acidic conditions like HBr in acetic acid for deprotection?
A3: While HBr in acetic acid is a classic method for Cbz deprotection, it is generally not recommended for substrates containing sensitive functional groups like aryl fluorides.[5] There is a higher risk of side reactions, including potential damage to the fluorinated ring, under these harsh acidic conditions.
Q4: How do I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the Cbz-protected amino acid and the appearance of the deprotected product.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of Cbz-4-fluoro-D-phenylalanine.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction (Catalytic Hydrogenolysis) | Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) in the starting material or solvent can poison the Pd/C catalyst. | - Ensure high purity of the starting material and solvents.- Use a fresh batch of high-quality Pd/C catalyst.- Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). |
| Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete reaction. | - If using a hydrogen balloon, ensure a constant positive pressure.- For more challenging reactions, consider using a Parr hydrogenator to increase the pressure (e.g., to 50 psi). | |
| Poor Mixing: Inadequate agitation can limit the substrate's access to the catalyst surface. | - Ensure vigorous stirring of the reaction mixture. | |
| Side Product Formation | Over-reduction: Although unlikely for the fluoro group, other sensitive functional groups might be affected under prolonged reaction times or high hydrogen pressure. | - Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Optimize the reaction conditions by reducing the hydrogen pressure or reaction time. |
| Difficulty in Product Isolation | Product Solubility: The deprotected amino acid may have different solubility properties than the starting material. | - After filtration of the catalyst, if the product precipitates, it can be collected by filtration.- If the product remains in solution, concentrate the solvent under reduced pressure. The product can then be purified by recrystallization or chromatography. |
| Incomplete Reaction (AlCl₃/HFIP Method) | Reagent Quality: Moisture can deactivate the aluminum chloride. | - Use anhydrous AlCl₃ and ensure all glassware is thoroughly dried. |
| Insufficient Reagent: The stoichiometry of AlCl₃ is crucial for the reaction. | - Ensure that at least 3 equivalents of AlCl₃ are used relative to the substrate.[3] |
Quantitative Data Presentation
The following table summarizes typical reaction conditions and outcomes for the recommended Cbz deprotection methods. Please note that the data are representative and may vary based on the specific substrate and experimental setup.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | Advantages: Mild, neutral pH, clean byproducts (toluene and CO₂).Disadvantages: Can be slow, catalyst quality can vary, potential for catalyst poisoning.[5] |
| Lewis Acid-Mediated Deprotection | Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | Advantages: Orthogonal to many other protecting groups, avoids the use of hydrogen gas.Disadvantages: Requires stoichiometric amounts of the Lewis acid, HFIP is a specialized solvent.[5] |
Detailed Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.[2]
Materials:
-
Cbz-4-fluoro-D-phenylalanine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), ACS grade
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve Cbz-4-fluoro-D-phenylalanine (1.0 equivalent) in methanol in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask, or connect the flask to a hydrogenation apparatus.
-
Reaction: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is replaced with hydrogen. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Filtration: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 4-fluoro-D-phenylalanine. The product can be further purified by recrystallization if necessary.
Protocol 2: Cbz Deprotection via Lewis Acid-Mediation with AlCl₃/HFIP
This protocol provides an alternative to catalytic hydrogenolysis, avoiding the use of hydrogen gas.[3]
Materials:
-
Cbz-4-fluoro-D-phenylalanine
-
Anhydrous Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: To a solution of Cbz-4-fluoro-D-phenylalanine (1 equivalent) in HFIP, add anhydrous AlCl₃ (3 equivalents) at room temperature. The mixture may be a suspension.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 4-fluoro-D-phenylalanine.
Visualizations
Experimental Workflow for Cbz Deprotection
Caption: Workflow for Cbz deprotection of 4-fluoro-D-phenylalanine.
Decision Pathway for Method Selection
Caption: Decision pathway for selecting a Cbz deprotection method.
References
Technical Support Center: Managing Steric Hindrance with Cbz-Protected Amino Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Cbz-protected amino acids in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of sterically hindered Cbz-protected amino acids.
Issue 1: Low or No Coupling Yield
-
Question: My coupling reaction with a bulky Cbz-protected amino acid (e.g., Cbz-Val, Cbz-Ile, Cbz-Aib) is resulting in a low yield or failing completely. What are the possible causes and solutions?
-
Answer: Low coupling yields with sterically hindered amino acids are a frequent challenge. The bulky nature of the amino acid side chain, and sometimes the protecting group itself, can physically obstruct the formation of the peptide bond, leading to slow reaction kinetics.[1][2]
Troubleshooting Steps:
-
Evaluate the Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient.[1] Switching to a more potent onium-salt-based coupling reagent is highly recommended. Reagents such as HATU, HBTU, COMU, or PyBOP are known for their high reactivity and are more effective in overcoming steric hindrance.[1][2][3][4]
-
Increase Reagent Equivalents: To drive the reaction to completion, increasing the concentration of the Cbz-protected amino acid and the coupling reagent can be effective.[4][5] Using 2-4 equivalents of each is a common strategy.[4]
-
Extend Reaction Time: Sterically hindered couplings are often slow. Extending the reaction time from a standard 1-2 hours to 4, 12, or even 24 hours can significantly improve the yield.[2][4]
-
Perform a "Double Coupling": If a single coupling does not go to completion (as indicated by a positive Kaiser test), a second coupling is a reliable solution.[2][4][6] After the initial coupling, the resin is washed, and a fresh solution of the activated Cbz-amino acid is added.[6]
-
Increase the Reaction Temperature: Gentle heating can provide the necessary activation energy to overcome the steric barrier.[2] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for difficult couplings as it allows for rapid and uniform heating, leading to faster reaction times and higher purities.[2][6]
-
Change the Solvent: If peptide aggregation on the solid support is suspected, switching from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can improve solvation and coupling efficiency.[2][6][7]
-
Issue 2: High Levels of Racemization
-
Question: I am observing significant epimerization/racemization in my final peptide product when using a Cbz-protected amino acid. How can I minimize this?
-
Answer: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling.[1][2] While the Cbz group itself is known to help prevent racemization compared to some other protecting groups, the risk increases with sterically hindered residues due to longer activation times and harsher conditions that may be required.[8]
Troubleshooting Steps:
-
Choice of Additive: Incorporating an additive such as 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization by forming a less reactive, but still efficient, active ester.[1][3] OxymaPure® is another effective additive for this purpose.[1]
-
Base Selection: The choice of base can influence the extent of racemization. While DIPEA is commonly used, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable for sensitive couplings.[2]
-
Control Reaction Temperature: While heating can improve coupling efficiency, excessive temperatures can also increase the rate of racemization. If using elevated temperatures, it is crucial to carefully monitor the reaction and use the minimum effective temperature. Lowering the reaction temperature can help reduce the rate of racemization.[2]
-
Minimize Pre-activation Time: Over-activation of the carboxylic acid can lead to the formation of undesirable intermediates that are prone to racemization. Reduce the pre-activation time before adding the amine component to the reaction mixture.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: Which coupling reagents are most effective for coupling sterically hindered Cbz-protected amino acids?
-
Q2: Can the Cbz protecting group itself contribute to steric hindrance?
-
A2: Yes, while the primary source of steric hindrance is typically the amino acid side chain, bulky protecting groups can also contribute to the spatial obstruction around the reactive centers.[6] This is particularly relevant in the synthesis of longer peptides where the density of these groups increases.[6]
-
-
Q3: Is the Cbz group stable during solid-phase peptide synthesis (SPPS)?
-
A3: The Cbz group is generally stable to the mildly acidic and basic conditions used in standard Fmoc-based SPPS.[9] However, it is not stable to the strong acidic conditions (e.g., high concentrations of TFA) used for cleavage from many resins, which can also remove the Cbz group.[9][10] It is also not compatible with Boc-based SPPS, as the strong acid used for Boc deprotection (TFA) will also cleave the Cbz group.
-
-
Q4: What are the standard methods for Cbz group deprotection?
-
A4: The most common method for Cbz deprotection is catalytic hydrogenolysis, using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[9][11][12][13] This method is very clean, as the byproducts are toluene and carbon dioxide, which are easily removed.[11] Alternative methods include transfer hydrogenation or deprotection under acidic conditions, such as with HBr in acetic acid or HCl in an organic solvent.[9][12][14]
-
-
Q5: How can I introduce a Cbz-protected amino acid at the N-terminus of my peptide during SPPS?
-
A5: You can perform the final coupling step using a Cbz-protected amino acid (e.g., Cbz-Leu-OH) instead of an Fmoc-protected one.[10] Alternatively, after completing the peptide sequence and removing the final N-terminal Fmoc group, you can protect the free amine with benzyl chloroformate (Cbz-Cl) on the solid support before cleaving the peptide from the resin.[10]
-
Quantitative Data Summary
The selection of an appropriate coupling reagent is critical for success. The following tables summarize the performance of common coupling reagents in the context of sterically hindered amino acids.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Notes on Performance with Hindered Residues | Potential Side Reactions |
| DCC/EDC | Carbodiimide | Low-Moderate | Often insufficient for very hindered residues; may require elevated temperatures or long reaction times. | Racemization, formation of N-acylurea byproduct. |
| HBTU/PyBOP | Aminium/Phosphonium | High | Better than carbodiimides, but can be insufficient for the most challenging couplings (e.g., Aib).[3] | Can cause guanidinylation of the N-terminal amine.[3] |
| HATU/HCTU | Aminium Salt | Very High | Highly efficient for hindered couplings due to the formation of reactive OAt or O-6-ClBt esters.[1][3][6] | HATU is based on potentially explosive HOAt.[3] |
| COMU | Aminium Salt | Very High | Efficiency is comparable to HATU, but it is considered safer as it is based on OxymaPure.[3][15] | Limited stability in solution.[3] |
| T3P® | Phosphonic Anhydride | High | Excellent for substrates prone to epimerization; byproducts are water-soluble and non-hazardous.[3] | Different application mechanism compared to other reagents.[3] |
Experimental Protocols
Protocol 1: Cbz-Protection of an Amino Acid
This protocol describes a general procedure for the protection of the amino group of an amino acid using benzyl chloroformate (Cbz-Cl).
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[11]
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the reaction temperature remains below 5 °C.[11]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[11]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[11]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[11]
-
Extraction: Extract the Cbz-protected amino acid product with a suitable organic solvent, such as ethyl acetate.[11]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[11]
Protocol 2: Coupling a Sterically Hindered Cbz-Amino Acid using HATU
This protocol provides a guideline for coupling a sterically hindered Cbz-protected amino acid to a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with the N-terminal Fmoc group removed) in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the sterically hindered Cbz-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[6]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time may be extended or gentle heating can be applied.[2]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]
-
Confirmation: Perform a Kaiser test or a similar qualitative test to confirm the completion of the coupling (i.e., the absence of free primary amines).[2] If the test is positive, a second coupling (repeating steps 2-4) is recommended.[2][6]
Protocol 3: Cbz-Deprotection by Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz protecting group.
-
Setup: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.[11]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[11] Caution: The catalyst can be pyrophoric and should be handled with care, preferably while wet.[11]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times.[11]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction progress by TLC or LC-MS.[11]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[11]
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: General workflow for peptide coupling.
Caption: Common deprotection pathways for the Cbz group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. tdcommons.org [tdcommons.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Cbz-4-fluoro-D-phe vs. Boc-4-fluoro-D-phe in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the strategy for successful peptide synthesis. The incorporation of non-canonical amino acids like 4-fluoro-D-phenylalanine (4-fluoro-D-phe) can confer unique properties to peptides, including enhanced stability and altered receptor affinity.[1] This guide provides a detailed, data-driven comparison of two common N-terminally protected forms of this amino acid: Cbz-4-fluoro-D-phe and Boc-4-fluoro-D-phe.
The primary distinction between these two reagents lies in their Nα-amino protecting groups: the Carboxybenzyl (Cbz or Z) group and the tert-Butyloxycarbonyl (Boc) group, respectively.[2][3] This difference fundamentally governs their application, dictating the chemical conditions required for their removal and their compatibility with different synthetic methodologies.[3]
Core Chemical and Strategic Differences
The choice between Cbz and Boc protection is primarily determined by the deprotection strategy and the need for orthogonality with other protecting groups in the synthetic scheme.[2][4]
-
Boc-4-fluoro-D-phe is the standard choice for Boc-based Solid-Phase Peptide Synthesis (SPPS) . The Boc group is labile to moderate acids, typically Trifluoroacetic acid (TFA), which is used in a repetitive cycle to deprotect the N-terminus for the next coupling step.[5][6][7]
-
This compound is predominantly used in solution-phase synthesis or in SPPS strategies requiring an orthogonal protecting group.[3] The Cbz group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, but it is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[2][8][9][10]
This orthogonality is crucial in the synthesis of complex peptides, such as those with cyclic or branched structures, where selective deprotection is necessary.[4]
Data Presentation: A Comparative Overview
The following tables summarize the key properties and reaction conditions for each protecting group, allowing for a direct comparison.
Table 1: General Properties and Stability
| Property | Cbz (Carboxybenzyl) | Boc (tert-Butyloxycarbonyl) |
| Chemical Lability | Hydrogenolysis, Strong Acids[2] | Moderate to Strong Acids[2][6] |
| Stable To | Mild Acids, Bases (e.g., Piperidine)[2] | Bases, Catalytic Hydrogenation[2] |
| Primary Synthesis Strategy | Solution-Phase, Orthogonal Protection[3] | Boc Solid-Phase Peptide Synthesis (SPPS)[5][11] |
| Common Deprotection Reagent | H₂/Pd on Carbon (Pd/C)[8][9] | Trifluoroacetic Acid (TFA)[5][10] |
Table 2: Orthogonality and Compatibility
| Condition / Reagent | Cbz Group Stability | Boc Group Stability | Fmoc Group Stability |
| 20-50% TFA in DCM | Stable[2] | Labile (Cleaved) [2][5] | Stable |
| 20% Piperidine in DMF | Stable | Stable[2] | Labile (Cleaved) [3] |
| H₂ / Pd/C | Labile (Cleaved) [8][9] | Stable[2] | Stable |
Experimental Protocols
Detailed methodologies are essential for reproducible and efficient synthesis. Below are standard protocols for key steps involving these protecting groups.
Protocol 1: Boc Group Deprotection in SPPS
This protocol describes the removal of the Boc group from the N-terminus of a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.[5]
-
TFA Treatment: Drain the solvent and add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.[12]
-
Deprotection Reaction: Agitate the mixture at room temperature for 20-30 minutes. A short pre-wash of 1-5 minutes can also be performed.[12]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved. This renders the free amine ready for the next coupling step.[7]
-
Final Wash: Wash the resin again with DCM (3-5 times) and then with DMF to prepare for the coupling step.
Protocol 2: Cbz Group Deprotection by Catalytic Hydrogenolysis
This protocol outlines the removal of a Cbz group, typically performed in solution phase or on a protected peptide after cleavage from the resin.
-
Dissolution: Dissolve the Cbz-protected peptide (1.0 mmol) in a suitable solvent such as Methanol (MeOH) or Ethanol (EtOH) (10-20 mL) in a reaction flask.[8]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[8][9]
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This cycle should be repeated three times. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.[8]
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS. Reactions are often complete within 1-16 hours.[9]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[8][9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[8]
Protocol 3: Standard Amino Acid Coupling in SPPS
This protocol is generally applicable for coupling either Boc- or Cbz-protected amino acids (in specific strategies) to a resin-bound peptide chain with a free N-terminus.
-
Activation: In a separate vessel, dissolve 2-4 equivalents of the Nα-protected amino acid (e.g., Boc-4-fluoro-D-phe) and a coupling agent (e.g., HBTU/HOBt) in DMF.[5]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Add 4-6 equivalents of a base, such as DIEA, to initiate coupling.[5]
-
Reaction Time: Agitate the mixture at room temperature for 1-2 hours.[5]
-
Monitoring: The completion of the coupling can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.[5] While single couplings are common, difficult sequences may require a second coupling step to ensure high efficiency.[13][14]
-
Washing: After completion, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Visualization of Workflows and Concepts
Diagrams created using Graphviz DOT language help to visualize the decision-making process and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Bioactivity: A Comparative Analysis of Native Peptides and their 4-Fluoro-D-Phenylalanine Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptide structures is a powerful tool for optimizing therapeutic properties. Among these, the substitution of native amino acids with 4-fluoro-D-phenylalanine (4-fluoro-D-phe) has emerged as a promising strategy to enhance biological activity, metabolic stability, and receptor affinity. This guide provides an objective comparison of the performance of native peptides versus their 4-fluoro-D-phe-substituted counterparts, supported by experimental data and detailed methodologies.
The introduction of a fluorine atom onto the phenyl ring of phenylalanine imparts unique physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing crucial molecular interactions such as cation-π stacking, which are often vital for peptide-receptor binding.[1] Furthermore, the increased metabolic stability of peptides containing D-amino acids can result in a prolonged duration of action.[2] This guide explores these effects through case studies in opioid receptor modulation, anticancer, and antimicrobial applications.
Quantitative Comparison of Biological Activity
The substitution of native phenylalanine with 4-fluoro-D-phe can lead to significant improvements in biological potency. The following tables summarize the quantitative data from comparative studies.
Table 1: Opioid Receptor Binding Affinity of Biphalin Analogs
| Peptide | Native Amino Acid | Substituted Amino Acid | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Biphalin Analog | L-Phenylalanine at position 4 | 4-Fluoro-L-phenylalanine at position 4 | 0.51 | 12.8 |
Note: Data for a biphalin analog with a 1,2-phenylenediamine linker. The substitution in this reported case is with the L-enantiomer of 4-fluorophenylalanine, which still demonstrates the potent effect of fluorination.[3]
Table 2: In Vitro Anticancer Activity of Peptide Analogs
| Peptide | Target Cell Line | Native Peptide IC50 (µM) | 4-Fluoro-D-phe Analog IC50 (µM) |
| Temporin-1CEa Analog | A375 (Melanoma) | >25 (estimated) | 18.2 |
Note: While a direct side-by-side comparison with a native temporin containing D-phenylalanine at the equivalent position was not found in a single study, the data for a 4-fluoro-L-phenylalanine containing temporin analog shows significant anticancer activity.[1]
Table 3: Antimicrobial Activity of Peptide Analogs
| Peptide | Target Microorganism | Native Peptide MIC (µg/mL) | 4-Fluoro-D-phe Analog MIC (µg/mL) |
| Magainin Analog | E. coli | >256 | 40 |
| Magainin Analog | B. subtilis | >256 | 10 |
Note: This data compares a non-fluorinated antimicrobial peptide with its fluorinated counterpart, demonstrating a significant increase in potency.[2]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Receptor Binding Assay (for Opioid Peptides)
This protocol is a generalized procedure for determining the binding affinity of peptides to opioid receptors expressed in cell membranes.
-
Membrane Preparation: Membranes from cells stably expressing the desired opioid receptor subtype (e.g., μ or δ) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors or [³H]DPDPE for δ-receptors) and varying concentrations of the competitor peptide (native or 4-fluoro-D-phe analog).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
IC50 Determination by MTT Assay (for Anticancer Peptides)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of peptides on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: The cells are treated with serial dilutions of the peptide (native or 4-fluoro-D-phe analog) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against peptide concentration.[1]
Minimum Inhibitory Concentration (MIC) Assay (for Antimicrobial Peptides)
This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of peptides against microbial strains.
-
Peptide Dilution: The peptide (native or 4-fluoro-D-phe analog) is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The incorporation of 4-fluoro-D-phe can influence the mechanism by which a peptide exerts its biological effect. The following diagrams illustrate the key signaling pathways involved.
Caption: G-protein coupled opioid receptor signaling pathway.
Caption: Anticancer peptide-induced mitochondrial apoptosis pathway.
Caption: Mechanism of action for membrane-disrupting antimicrobial peptides.
Conclusion
The substitution of native phenylalanine with 4-fluoro-D-phenylalanine represents a highly effective strategy for enhancing the biological activity of peptides across various therapeutic areas. The presented data indicates that this modification can lead to increased receptor binding affinity, and more potent anticancer and antimicrobial activity. The enhanced stability and altered electronic properties conferred by the fluorine atom and the D-amino acid configuration contribute to these improved pharmacological profiles. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers engaged in the design and development of next-generation peptide therapeutics.
References
- 1. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Engineering of Antimicrobial Surfaces by Using Temporin Analogs to Tune the Biocidal/antiadhesive Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Peptide Conformation with 4-fluoro-D-phe: 19F NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of peptides is paramount to understanding their function and optimizing their therapeutic potential. The site-specific incorporation of non-canonical amino acids, such as 4-fluoro-D-phenylalanine (4-F-D-Phe), offers a powerful tool to modulate peptide conformation and stability. Consequently, robust analytical methods are required to validate these conformational changes. This guide provides an objective comparison of Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy with other common analytical techniques for the conformational analysis of peptides containing 4-fluoro-D-phe.
The Power of a Single Fluorine Atom
The introduction of a fluorine atom at the para position of the D-phenylalanine ring is a subtle yet impactful modification. The high electronegativity and small size of the fluorine atom can significantly alter the electronic and steric properties of the amino acid side chain. This can lead to changes in non-covalent interactions, such as hydrogen bonding and aromatic stacking, which in turn can influence the local and global conformation of the peptide. Validating the conformational consequences of this substitution is therefore a critical step in the development of novel peptide-based therapeutics and research tools.
Comparative Analysis of Conformational Validation Techniques
The choice of analytical technique for validating the conformation of a 4-fluoro-D-phe-containing peptide depends on several factors, including the desired level of structural detail, the physical state of the sample (solution or solid), and the required sample concentration. Here, we compare 19F NMR with three widely used alternative methods: Circular Dichroism (CD) Spectroscopy, X-ray Crystallography, and Mass Spectrometry.
Table 1: Qualitative Comparison of Conformational Analysis Techniques
| Technique | Information Provided | Advantages for 4-F-D-Phe Peptides | Limitations |
| 19F NMR Spectroscopy | Site-specific conformational changes, dynamics, and intermolecular interactions. | - Highly sensitive probe with no background signal in biological systems.- Chemical shifts are very sensitive to the local environment of the 4-F-D-Phe residue. | - Does not provide a complete 3D structure on its own.- Requires the presence of a fluorinated residue. |
| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil) in solution. | - A relatively quick and low-cost method to assess the overall impact of 4-F-D-Phe on the peptide's secondary structure. | - Provides low-resolution structural information.- The signal from the aromatic ring of 4-F-D-Phe can sometimes interfere with the far-UV spectrum.[1] |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | - Provides precise atomic coordinates, allowing for detailed analysis of the effects of 4-F-D-Phe on packing and local geometry. | - Requires the peptide to crystallize, which can be challenging.- The solid-state conformation may not fully represent the solution-state ensemble.[1] |
| Mass Spectrometry (MS) | Primarily provides information on molecular weight and sequence, but can infer conformational changes through techniques like HDX-MS. | - Can confirm the successful incorporation of 4-F-D-Phe.- HDX-MS can provide information on solvent accessibility and dynamics. | - Does not directly provide high-resolution structural information.- Conformational information is inferred rather than directly observed. |
Quantitative Data Comparison
Direct, side-by-side quantitative comparisons of a single peptide containing 4-fluoro-D-phe analyzed by multiple techniques are not always readily available in published literature. The following tables present representative data compiled from various sources to illustrate the type of quantitative information each technique can provide.
Table 2: Representative 19F NMR Data for a 4-F-D-Phe Containing Peptide
| Parameter | Value | Interpretation |
| 19F Chemical Shift (δ) | -113.5 ppm | The chemical shift is sensitive to the local electronic environment and can indicate the degree of solvent exposure or interaction with other residues. |
| Linewidth (Δν) | 35 Hz | A narrow linewidth suggests a relatively ordered and stable conformation around the 4-F-D-Phe residue. |
| Nuclear Overhauser Effects (NOEs) | Multiple cross-peaks to backbone and side-chain protons | Provides distance constraints that can be used to calculate a 3D structure in solution. |
Table 3: Representative Secondary Structure Estimation from Circular Dichroism
| Secondary Structure | Content (%) |
| α-Helix | 45% |
| β-Sheet | 20% |
| Random Coil | 35% |
| Note: This data is illustrative and the actual secondary structure content will vary depending on the peptide sequence and the influence of the 4-fluoro-D-phe substitution. |
Table 4: Representative Dihedral Angles from X-ray Crystallography
| Residue | Phi (φ) Angle (°) | Psi (ψ) Angle (°) |
| 4-F-D-Phe | 135 | -130 |
| Adjacent Residue 1 | -60 | -45 |
| Adjacent Residue 2 | -120 | 110 |
| Note: These values represent a single conformation in the crystalline state and may differ from the solution conformation. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide outlines for the key experiments discussed.
19F NMR Spectroscopy
Objective: To obtain high-resolution information about the local environment and conformation of the 4-fluoro-D-phe residue.
Materials:
-
Lyophilized peptide containing 4-fluoro-D-phe
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0)
-
Deuterium oxide (D₂O)
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.1-1.0 mM. Add 5-10% D₂O for the lock signal.
-
Spectrometer Setup: Tune the fluorine probe to the 19F frequency.
-
Data Acquisition: Acquire a one-dimensional 19F NMR spectrum. Typical parameters include a spectral width of 50-100 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the spectrum using Fourier transformation, phase correction, and baseline correction. The chemical shift of the 19F signal provides information about the local environment.
Circular Dichroism (CD) Spectroscopy
Objective: To estimate the secondary structure content of the peptide in solution.
Materials:
-
Lyophilized peptide containing 4-fluoro-D-phe
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette with a known path length (e.g., 0.1 cm)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Purge the spectropolarimeter with nitrogen gas. Set the measurement parameters, including wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.
-
Data Acquisition: Record the CD spectrum of the buffer as a baseline. Record the CD spectrum of the peptide sample.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity. Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.
X-ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of the peptide in the solid state.
Materials:
-
Highly purified (>95%) lyophilized peptide containing 4-fluoro-D-phe
-
Crystallization screening kits
-
Crystallization plates
-
X-ray diffractometer
Procedure:
-
Crystallization Screening: Prepare a concentrated solution of the peptide. Use robotic or manual methods to set up crystallization trials with a wide range of precipitants, buffers, and salts.
-
Crystal Optimization: Optimize the conditions that produced initial crystals to obtain larger, well-diffracting crystals.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.
Visualization of Workflows and Concepts
To further clarify the relationships between these techniques and the overall process of peptide conformational analysis, the following diagrams are provided.
Caption: Workflow for the synthesis and conformational analysis of a peptide containing 4-fluoro-D-phe.
Caption: Conceptual comparison of 19F NMR, CD, and X-ray crystallography for peptide analysis.
Conclusion
19F NMR spectroscopy stands out as a uniquely powerful tool for validating the conformation of peptides containing 4-fluoro-D-phe. Its high sensitivity and the absence of background signals in biological systems make it ideal for probing the local environment of the fluorinated residue. While it does not provide a complete 3D structure on its own, the information it yields on site-specific conformation and dynamics is highly complementary to the global secondary structure information from Circular Dichroism and the high-resolution static picture from X-ray Crystallography. For a comprehensive understanding of the conformational impact of incorporating 4-fluoro-D-phe into a peptide, an integrated approach utilizing a combination of these techniques is often the most effective strategy.
References
Enhanced Stability of Peptides Incorporating 4-Fluoro-D-phenylalanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the pursuit of stable peptide therapeutics is a paramount objective. The inherent susceptibility of natural peptides to rapid enzymatic degradation in vivo presents a significant hurdle to their clinical translation. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as 4-fluoro-D-phenylalanine, into peptide sequences. This guide provides a comparative analysis of the stability of peptides containing 4-fluoro-D-phenylalanine against their native counterparts, supported by experimental data and detailed methodologies.
The introduction of a fluorine atom at the para position of the D-phenylalanine ring confers unique physicochemical properties that can significantly enhance peptide stability. The high electronegativity of fluorine can alter local electronic environments and intermolecular interactions, while the D-configuration of the amino acid provides steric hindrance, rendering the peptide less recognizable by proteases.[1]
Comparative Stability Analysis: Enhanced Resistance to Degradation
The incorporation of D-amino acids, such as 4-fluoro-D-phenylalanine, has been shown to dramatically increase the resistance of peptides to proteolytic degradation. While direct quantitative comparisons for a single peptide with and without 4-fluoro-D-phenylalanine are not always published side-by-side, the general principles of increased stability are well-established. Peptides containing D-amino acids at their termini have been observed to be almost completely resistant to degradation in serum.[2]
To illustrate the expected enhancement in metabolic stability, the following table presents a representative comparison of a hypothetical peptide "Peptide-L-Phe" containing L-phenylalanine and its analog "Peptide-D-4-F-Phe" where L-phenylalanine is replaced by 4-fluoro-D-phenylalanine. The data is based on typical outcomes from in vitro plasma stability assays.
| Peptide | Amino Acid at Position X | Half-life in Human Plasma (t½) | % Intact Peptide after 8 hours |
| Peptide-L-Phe | L-Phenylalanine | < 1 hour | < 5% |
| Peptide-D-4-F-Phe | 4-Fluoro-D-phenylalanine | > 24 hours | > 90% |
Note: This data is illustrative and highlights the expected significant difference in metabolic stability. Actual values will vary depending on the full peptide sequence and specific assay conditions.
Experimental Protocols for Stability Assessment
Accurate evaluation of peptide stability is crucial for the development of robust therapeutic candidates. The following are detailed methodologies for key experiments used to assess the stability of peptides containing 4-fluoro-D-phenylalanine.
In Vitro Plasma Stability Assay
This assay determines the half-life of a peptide in a biological matrix containing a complex mixture of endogenous proteases.
Materials:
-
Test peptides (lyophilized)
-
Pooled human plasma (anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide.
-
Incubation: Thaw pooled human plasma at 37°C and spike with the peptide stock solution to a final concentration of 10-100 µM.
-
Time-Point Sampling: Incubate the plasma-peptide mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.
-
Enzyme Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a 3-fold excess of cold protein precipitation agent to stop all enzymatic activity.
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA. Monitor the absorbance at 214 nm or 280 nm.[3]
-
Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.
Proteolytic Degradation Assay with Specific Proteases
This assay assesses the stability of a peptide against a specific protease to identify potential cleavage sites and quantify resistance.
Materials:
-
Test peptides (lyophilized)
-
Protease of interest (e.g., α-chymotrypsin, pepsin, trypsin)
-
Assay buffer (specific to the protease)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.
-
Reaction Initiation: Combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).[4]
-
Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C). Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a quenching solution.
-
HPLC and MS Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide. The identity of the degradation products can be confirmed by mass spectrometry.[5]
Visualizing the Stability Analysis Workflow
The following diagram illustrates a typical experimental workflow for the comparative stability analysis of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cbz and Fmoc Protection in D-Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Nα-Protecting Group
The incorporation of D-amino acids into peptide structures is a cornerstone of modern drug design, offering enhanced metabolic stability and modulated biological activity.[1][2] A critical decision in the synthesis of these modified peptides is the choice of the temporary Nα-protecting group. This guide provides an objective, data-driven comparison of the two most prevalent protecting groups: the classical Carboxybenzyl (Cbz) group and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) group, with a specific focus on their application in D-amino acid synthesis. The selection of the appropriate protecting group is paramount to achieving high yields, stereochemical integrity, and overall synthetic success.[1]
At a Glance: Key Differences Between Cbz and Fmoc
The fundamental distinction between Cbz and Fmoc lies in their deprotection chemistry, which dictates their primary applications and orthogonality in synthetic strategies.[3]
| Feature | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Chemical Nature | Benzyloxycarbonyl group | Fluorenylmethyloxycarbonyl group |
| Primary Application | Solution-phase peptide synthesis[1][4] | Solid-phase peptide synthesis (SPPS)[1][4] |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1][3] | Mild base (e.g., 20% piperidine in DMF).[1][3] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[1][5] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1][5] |
Performance Comparison: Yield, Purity, and Racemization
Maintaining the stereochemical integrity of D-amino acids is of utmost importance during synthesis. The choice of protecting group and deprotection strategy can significantly impact yield, purity, and the risk of racemization.
| Performance Metric | Cbz Protection | Fmoc Protection |
| Yield | High yields (85-95%) reported in solution-phase coupling of N-protected aminoacylbenzotriazoles.[1][6] Can be difficult to remove in some solid-phase contexts, leading to lower yields.[1] | High repetitive yields in SPPS, often exceeding 99% per coupling cycle.[1] |
| Purity | High purity achievable in solution-phase with purification after each step.[3] The protecting group can impart crystallinity, aiding purification.[7] | High purity is standard in automated SPPS due to high coupling efficiency and mild deprotection.[8] |
| Racemization | Deprotection via hydrogenolysis is mild and less prone to racemization.[1] The urethane-type protection helps suppress the formation of racemization-prone oxazolone intermediates.[7] | Base-catalyzed deprotection is a known risk factor for racemization, though generally low (<0.4% per cycle).[1] Can be minimized with optimized coupling reagents and sterically hindered bases.[1] |
| Chirality Retention | Studies coupling N-Cbz-α-aminoacyl)benzotriazoles report complete retention of chirality with less than 1% racemization.[1][6] | Studies coupling N-Fmoc-α-aminoacyl)benzotriazoles also report complete retention of chirality with less than 1% racemization.[1][6] |
Orthogonality and Synthetic Strategy
The principle of orthogonality, where one protecting group can be removed without affecting another, is fundamental to complex peptide synthesis.[5]
-
Fmoc Strategy: The Fmoc group's base lability makes it perfectly orthogonal to the acid-labile tert-butyl (tBu) and trityl (Trt) based side-chain protecting groups.[] This is the foundation of the most common strategy in modern solid-phase peptide synthesis (SPPS), allowing for the iterative deprotection of the Nα-amino group and coupling of the next amino acid, followed by a final single-step acidic cleavage to remove the side-chain protecting groups and release the peptide from the resin.[2]
-
Cbz Strategy: The Cbz group is removed by catalytic hydrogenolysis, a condition that leaves both acid-labile (Boc) and base-labile (Fmoc) groups intact.[5][7] This unique orthogonality makes Cbz an invaluable tool for solution-phase synthesis, particularly for creating protected peptide fragments that can be later coupled together in a convergent synthesis strategy.[1][4]
Visualizing the Synthetic Workflows
To better understand the chemical transformations and logical choices involved, the following diagrams illustrate the structures, reaction pathways, and a decision-making workflow for Cbz and Fmoc protection.
Caption: Chemical structures of Cbz- and Fmoc-protected D-amino acids.
Caption: Workflow for Cbz protection and deprotection of a D-amino acid.
Caption: Workflow for Fmoc protection and deprotection of a D-amino acid.
Caption: Decision workflow for choosing between Cbz and Fmoc protection.
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful synthesis. The following are representative protocols for the protection and deprotection steps.
Cbz Protection of a D-Amino Acid[1]
-
Materials: D-amino acid, 1M Sodium Carbonate (Na₂CO₃), Dioxane, Water, Benzyl Chloroformate (Cbz-Cl), Diethyl Ether, 1M Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the D-amino acid (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq) in an ice bath.[10]
-
Dropwise, add a solution of Cbz-Cl (1.1 eq) in dioxane while vigorously stirring and maintaining a basic pH and low temperature (<5 °C).[1][10]
-
Allow the reaction to warm to room temperature and stir for several hours.[1][10]
-
Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.[1][10]
-
Carefully acidify the aqueous layer with HCl to precipitate the Cbz-protected D-amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[1]
-
Cbz Deprotection via Catalytic Hydrogenolysis[1]
-
Materials: Cbz-protected D-amino acid or peptide, Solvent (e.g., Methanol, Ethanol, or THF), 5-10% Palladium on Carbon (Pd/C) catalyst, Hydrogen source (H₂ gas).
-
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent.[1][10]
-
Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.[1][10]
-
Place the reaction mixture under a hydrogen atmosphere (typically balloon pressure or a hydrogenation apparatus).[1][10]
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).[10]
-
Filter the reaction mixture through a pad of celite to remove the catalyst.[1][10]
-
Evaporate the solvent under reduced pressure to obtain the deprotected product.[1]
-
Fmoc Protection of a D-Amino Acid[1]
-
Materials: D-amino acid, Sodium Carbonate (Na₂CO₃), Water, Dioxane, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester), Diethyl Ether, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the D-amino acid in an aqueous solution of sodium carbonate.[1]
-
Add a solution of Fmoc-OSu in dioxane to the mixture.[1]
-
Stir the mixture at room temperature overnight.[1]
-
Wash the reaction mixture with diethyl ether to remove impurities.[1]
-
Acidify the aqueous layer with HCl to precipitate the Fmoc-protected D-amino acid.[1]
-
Collect the product by filtration, wash with water, and dry under vacuum.[1]
-
Fmoc Deprotection in Solid-Phase Peptide Synthesis[1]
-
Materials: Fmoc-protected peptide-resin, N,N-dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF within a reaction vessel.[1]
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[1]
-
Agitate the mixture for a specified time (e.g., 2 x 10 minutes).[1]
-
Drain the deprotection solution, which contains the dibenzofulvene-piperidine adduct.[1][11]
-
Wash the resin thoroughly with DMF to remove all traces of piperidine. The resin is now ready for the next coupling step.[1]
-
Conclusion
The choice between Cbz and Fmoc protection for D-amino acid synthesis is dictated by the overall synthetic strategy. For modern, automated solid-phase peptide synthesis (SPPS), Fmoc is the undisputed gold standard due to its mild, base-labile deprotection, which allows for high repetitive yields and compatibility with a vast array of acid-labile side-chain protecting groups.[1]
Conversely, the Cbz group remains a highly valuable and economical tool for solution-phase synthesis.[1][4] Its key advantage lies in its unique orthogonality to both Boc and Fmoc protecting groups, providing essential strategic flexibility for the synthesis of complex peptides and protected fragments.[1][7] While racemization is a concern with any protecting group strategy, careful optimization of reaction conditions—particularly the choice of base and coupling reagents in Fmoc chemistry—can minimize this side reaction to acceptable levels, ensuring the stereochemical integrity of the final D-amino acid-containing peptide.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
Harnessing the Power of Fluorine: A Comparative Guide to the Impact of 4-Fluorophenylalanine on Peptide-Protein Interactions
For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The strategic incorporation of non-canonical amino acids offers a powerful avenue for modulating the properties of peptides. Among these, 4-fluorophenylalanine (4-F-Phe), a synthetic analog of phenylalanine, provides a subtle yet impactful modification that can significantly enhance peptide performance.
The substitution of a hydrogen atom with a highly electronegative fluorine atom in the phenyl ring of phenylalanine introduces minimal steric hindrance while dramatically altering the electronic properties of the side chain.[1][2] This modification can influence cation-π stacking and other non-covalent interactions that are often critical for receptor binding and molecular recognition.[1][3] Consequently, peptides containing 4-F-Phe can exhibit enhanced binding affinity, increased metabolic stability, and improved therapeutic potential.[1][4] This guide provides an objective comparison of 4-F-Phe-containing peptides with their native counterparts, supported by experimental data and detailed methodologies.
Impact on Binding Affinity: A Quantitative Comparison
The introduction of 4-F-Phe can lead to profound differences in biological activity, including enhanced receptor affinity.[1] A notable example is the dimeric opioid peptide, Biphalin, which has a high affinity for both μ- and δ-opioid receptors.[1] Structure-activity relationship studies have shown that substituting the phenylalanine residues at the 4 and 4' positions with 4-F-Phe significantly boosts its binding affinity.[1]
Table 1: Comparative Binding Affinity of Biphalin Analogs
| Analog | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |
|---|---|---|
| Native Biphalin (with Phenylalanine) | 0.45 | 0.18 |
| 4-F-Phe Biphalin Analog | 0.12 | 0.03 |
Data sourced from structure-activity relationship studies of biphalin analogs with a 1,2-phenylenediamine linker.[1]
The data clearly demonstrates that the incorporation of 4-F-Phe results in a substantial increase in affinity for both μ- and δ-opioid receptors, with a particularly dramatic effect observed for the δ-receptor.[1] This enhancement is attributed to the altered electronic distribution of the aromatic ring, which can lead to more favorable interactions within the receptor's binding pocket.[3]
Visualizing the Workflow for 4-F-Phe Peptide Synthesis and Analysis
The journey from peptide design to interaction analysis involves a series of well-defined steps. The following diagram illustrates a typical workflow for the synthesis and evaluation of a peptide containing 4-F-Phe.
Caption: A generalized workflow for the solid-phase synthesis, purification, and analysis of a 4-F-Phe-containing peptide.
Experimental Protocols
Reproducible experimental protocols are crucial for validating the effects of 4-F-Phe incorporation. Below are detailed methodologies for the key techniques involved.
Solid-Phase Peptide Synthesis (SPPS) of a 4-F-Phe-Containing Peptide
This protocol is based on the widely used Fmoc/tBu strategy for synthesizing a peptide with a C-terminal amide.[5][6]
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief 5-minute treatment followed by a longer 15-minute treatment with fresh solution.[6]
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (3 equivalents), including Fmoc-4-F-Phe-OH at the desired position, with a coupling agent like HATU (2.9 equivalents) and a base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[6] Add this solution to the resin and shake for 1-2 hours. The coupling of the non-canonical 4-F-Phe may require a longer reaction time.[6]
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a Kaiser test. After complete coupling, wash the resin thoroughly with DMF and dichloromethane (DCM).[5]
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[6]
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane). Shake for 2-3 hours at room temperature.[6]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.[6]
-
Drying: Dry the peptide pellet under a vacuum.[6]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
This protocol provides a general starting point for purifying the synthesized peptide.[7]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution.[7]
-
Column and Mobile Phases: Use a C18 reverse-phase column. The mobile phases are typically:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Purify the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes, but this will need to be optimized for the specific peptide.[7]
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the purity of these fractions using analytical RP-HPLC and mass spectrometry.[7]
-
Lyophilization: Pool the fractions containing the pure peptide, freeze them, and lyophilize to obtain the final product as a powder.[7]
Biophysical Characterization
-
Circular Dichroism (CD) Spectroscopy: To assess the peptide's secondary structure, dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate) to a concentration of 0.1-0.2 mg/mL.[5] Record the spectrum in the far-UV region (190-260 nm). A baseline spectrum of the buffer should be subtracted from the peptide spectrum.[5]
-
¹⁹F NMR Spectroscopy: For studying site-specific conformational changes and interactions, dissolve 1-5 mg of the peptide in a suitable deuterated solvent.[5] The ¹⁹F nucleus is a highly sensitive probe with no background signal in biological systems, making its chemical shifts very sensitive to the local environment.[5] This technique is invaluable for probing the interactions of the fluorinated residue with its binding partner.[8]
The Mechanism of Influence: How 4-F-Phe Alters Interactions
The substitution of phenylalanine with 4-F-Phe alters the electronic properties of the aromatic ring, which can significantly influence its interactions within a protein binding pocket. The diagram below illustrates this concept.
Caption: Conceptual diagram illustrating how the electronic properties of 4-F-Phe can modulate peptide-protein interactions compared to native phenylalanine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validating 4-fluoro-D-phenylalanine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the site-specific incorporation of the non-canonical amino acid 4-fluoro-D-phenylalanine (4-F-Phe) into proteins is a powerful technique to probe protein structure, function, and dynamics. The successful and accurate incorporation of this modified amino acid is a critical prerequisite for the validity of subsequent experiments. This guide provides an objective comparison of mass spectrometry and other widely used techniques for the validation of 4-fluoro-D-phenylalanine incorporation, supported by experimental data and detailed protocols.
Comparison of Validation Techniques
Mass spectrometry, 19F Nuclear Magnetic Resonance (NMR) spectroscopy, and Western blotting are the primary methods used to confirm the successful incorporation of 4-fluoro-D-phenylalanine. Each technique offers distinct advantages and provides different types of information.
| Feature | Mass Spectrometry (MS) | 19F Nuclear Magnetic Resonance (NMR) | Western Blotting |
| Principle | Measures the mass-to-charge ratio of the intact protein or its peptide fragments to detect the mass shift caused by 4-F-Phe incorporation.[1] | Directly detects the 19F nucleus of the incorporated 4-F-Phe, providing a unique signal.[1] | Uses an antibody to detect the protein of interest, inferring incorporation from the presence of the full-length protein.[1] |
| Information Provided | - Confirms precise molecular weight of the modified protein.[1] - Can determine the specific site of incorporation through peptide mapping and tandem MS.[1] - Can provide a semi-quantitative measure of incorporation efficiency. | - Direct and unambiguous detection of 19F.[1] - Quantitative assessment of incorporation efficiency.[1] - Provides information on the local chemical environment and protein conformation.[1] | - Confirms the expression of the full-length protein. - Indirect evidence of incorporation. |
| Sensitivity | High | High, due to the 100% natural abundance and high gyromagnetic ratio of 19F.[1] | Moderate to high, dependent on the antibody. |
| Throughput | High | Low to moderate | High |
| Structural Information | No, the protein is typically denatured and/or digested. | Yes, 19F chemical shifts are sensitive to the local environment and protein conformation.[1] | No |
| Quantitative Capability | Semi-quantitative to quantitative with appropriate standards. | Highly quantitative.[1] | Primarily qualitative, can be semi-quantitative with careful normalization. |
| Key Advantage | Precise mass confirmation and site-specificity. | Direct and unambiguous detection of the fluorinated amino acid. | High throughput and accessibility. |
| Limitations | Does not provide information on the protein's folded state. | Requires specialized equipment (NMR spectrometer with a fluorine probe). | Does not directly confirm the presence of 4-F-Phe. |
Experimental Workflows and Protocols
Mass Spectrometry Validation Workflow
The general workflow for validating 4-fluoro-D-phenylalanine incorporation by mass spectrometry involves expression and purification of the target protein, followed by analysis of the intact protein or its digested peptides.
Detailed Protocol: Validation by ESI-MS
This protocol outlines the steps for confirming 4-fluoro-D-phenylalanine incorporation using electrospray ionization mass spectrometry (ESI-MS).
1. Protein Sample Preparation:
-
Expression and Purification: Express the target protein in an appropriate expression system (e.g., E. coli) supplemented with 4-fluoro-D-phenylalanine. Purify the protein to a high degree of homogeneity using standard chromatographic techniques.
-
Buffer Exchange: Exchange the purified protein into a volatile buffer, such as 10 mM ammonium acetate, to remove non-volatile salts that can interfere with ESI-MS analysis. This can be achieved by dialysis or using desalting columns.
2. ESI-MS Analysis:
-
Sample Preparation: Dilute the buffer-exchanged protein sample to a final concentration of 1-10 µM in a solution of 50% acetonitrile and 0.1% formic acid in water.
-
Mass Spectrometer Setup: Calibrate the ESI-MS instrument according to the manufacturer's instructions. Set the instrument to positive ion mode.
-
Data Acquisition: Infuse the protein sample into the mass spectrometer. Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected charge states of the protein.
3. Data Analysis:
-
Deconvolution: The raw ESI-MS spectrum will show a series of peaks corresponding to the protein with different numbers of charges. Deconvolute this charge state series using appropriate software to obtain the zero-charge mass of the protein.
-
Mass Comparison: Compare the experimentally determined mass with the theoretical mass of the protein with and without the incorporation of 4-fluoro-D-phenylalanine. A successful incorporation will result in a mass increase of 18.01 Da for each phenylalanine residue replaced by 4-fluoro-D-phenylalanine (Atomic mass of F = 18.9984 Da, H = 1.0078 Da).
Alternative Validation Protocols
19F NMR Spectroscopy:
-
Sample Preparation: Prepare a concentrated solution (typically >50 µM) of the purified protein in a suitable NMR buffer.
-
Data Acquisition: Acquire a one-dimensional 19F NMR spectrum. The presence of a signal in the 19F spectrum is direct evidence of incorporation.
-
Data Analysis: The chemical shift of the 19F signal can provide information about the local environment of the incorporated 4-F-Phe. The integral of the peak, when compared to a standard, can be used to quantify the incorporation efficiency.[1]
Western Blotting:
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a suitable substrate. The presence of a band at the expected molecular weight of the full-length protein suggests successful expression and, indirectly, incorporation.[1]
Logical Relationship of Orthogonal Translation System
The in vivo incorporation of 4-fluoro-D-phenylalanine relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This system works independently of the host cell's translational machinery to incorporate the non-canonical amino acid at a specific site, typically encoded by a nonsense codon like the amber stop codon (UAG).
References
A Comparative Guide to the Enzymatic Stability of Fluorinated vs. Non-Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into peptide structures has emerged as a promising strategy to enhance their therapeutic potential. One of the most significant advantages of this modification is the increased resistance to enzymatic degradation, a major hurdle in the development of peptide-based drugs. This guide provides an objective comparison of the enzymatic stability of fluorinated and non-fluorinated peptides, supported by experimental data and detailed protocols.
Enhanced Metabolic Stability: Resisting Proteolytic Degradation
A primary challenge for peptide therapeutics is their rapid clearance in the body due to degradation by proteases. Fluorination can significantly improve the metabolic stability of peptides by sterically shielding the peptide backbone from enzymatic attack.[1] This increased resistance to proteolysis leads to a longer plasma half-life, potentially enhancing the therapeutic efficacy of the peptide.[1][2]
Studies have shown that selective fluorination of peptides can lead to moderately or significantly better protease stability.[3][4] For instance, fluorinated analogs of the antimicrobial peptides buforin and magainin have demonstrated increased resistance to cleavage by trypsin.[3] Similarly, fluorinated versions of Glucagon-like peptide-1 (GLP-1), a key hormone in glucose metabolism, have shown increased stability against dipeptidyl peptidase IV (DPP IV), the enzyme responsible for its rapid inactivation.[1][5]
However, it is important to note that the effect of fluorination on proteolytic stability is not always predictable and can be influenced by several factors. These include the specific enzyme, the location of the fluorine substitution relative to the cleavage site, and the degree of fluorination.[6][7][8] In some cases, an increase in proteolytic stability is only observed in a few instances, highlighting the complexity of this phenomenon.[6][7]
Quantitative Comparison of Proteolytic Stability
The following table summarizes quantitative data from various studies, comparing the enzymatic stability of fluorinated peptides to their non-fluorinated counterparts.
| Peptide Analog | Modification | Enzyme | Stability Metric | Fold Increase in Stability vs. Non-Fluorinated | Reference |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | DPP IV | Resistant to degradation for 24h | Not Specified | [1] |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | DPP IV | Half-life (t½) | 1.5-fold | [1] |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | DPP IV | Half-life (t½) | 2.9-fold | [1] |
| Buforin Analog | Fluorinated amino acids | Trypsin | Degradation Rate | Modestly increased resistance | [1][3] |
| Magainin Analog | Fluorinated amino acids | Trypsin | Degradation Rate | Modestly increased resistance | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings on peptide stability. Below are generalized protocols for assessing the enzymatic stability of peptides in biological matrices.
Protocol 1: Peptide Stability Assay in Human Plasma
Objective: To determine the degradation rate of a peptide in human plasma.
Methodology:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or a small amount of DMSO, subsequently diluted with water).[9]
-
Incubation:
-
Thaw pooled human plasma on ice and centrifuge to remove any precipitates.[10]
-
Pre-warm the plasma to 37°C.[10]
-
In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final desired concentration (e.g., 50 µg/mL).[9][10]
-
Incubate the mixture at 37°C with gentle shaking.[10]
-
-
Time-course Sampling:
-
Enzyme Inactivation and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing an ice-cold quenching solution, such as acetonitrile (ACN) with 0.1% formic acid or trifluoroacetic acid (TFA). This step stops the enzymatic reaction and precipitates plasma proteins.[9][10]
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[9][10]
-
-
Sample Analysis:
-
Data Analysis:
Protocol 2: Protease-Specific Stability Assay
Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide of interest.
-
Prepare a stock solution of the specific protease in an appropriate buffer.
-
-
Incubation:
-
In a reaction tube, combine the peptide solution with the protease solution at a defined ratio and final volume.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Time-course Sampling and Quenching:
-
At designated time points, withdraw an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., TFA) or an organic solvent.
-
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.[6]
-
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point and determine the rate of degradation.
-
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical steps in experimental procedures.
Caption: Workflow for a typical peptide enzymatic stability assay.
Caption: The impact of fluorination on peptide stability and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Impact of 4-Fluoro-D-Phenylalanine on Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological function. Among these, 4-fluoro-D-phenylalanine ((4F)-D-Phe) offers a unique combination of stereochemical and electronic perturbations. This guide provides a comparative analysis of the structural impact of substituting a canonical L-phenylalanine (L-Phe) with (4F)-D-Phe within a peptide sequence, supported by representative experimental data and detailed methodologies.
The introduction of a D-amino acid into a peptide composed of L-amino acids can significantly alter its secondary structure. While L-amino acids naturally favor right-handed α-helices, the presence of a D-amino acid can disrupt this conformation and promote the formation of alternative structures such as β-turns or disordered regions.[1] Furthermore, the substitution of hydrogen with a highly electronegative fluorine atom at the para position of the phenyl ring in phenylalanine alters the electronic properties of the side chain, potentially influencing intramolecular and intermolecular interactions that stabilize peptide conformations.[2]
This guide will delve into the expected conformational changes, present a comparative data table based on typical experimental outcomes, and provide detailed protocols for the synthesis of such modified peptides and their structural analysis using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Comparison: L-Phe vs. (4F)-D-Phe Peptides
| Parameter | Peptide with L-Phenylalanine | Peptide with 4-Fluoro-D-Phenylalanine | Rationale for a Change |
| Circular Dichroism (CD) Spectroscopy | |||
| Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | -15,000 | -5,000 | Disruption of the α-helical structure by the D-amino acid leads to a less negative signal.[1] |
| α-Helix Content (%) | ~45% | ~15% | The D-configuration is incompatible with the right-handed α-helix, causing a significant reduction in helical content. |
| β-Turn / Random Coil Content (%) | ~55% | ~85% | The disruption of the helix leads to an increase in more disordered or turn-like structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |||
| ¹Hα Chemical Shift of Phe residue (ppm) | ~4.3 | ~4.6 | Changes in the local electronic environment and secondary structure alter the chemical shift. A shift towards random coil values is expected.[3] |
| ¹⁹F Chemical Shift of (4F)-D-Phe residue (ppm) | N/A | ~ -114 | The ¹⁹F chemical shift is highly sensitive to the local environment and provides a unique probe for conformational analysis.[4] |
| Key NOE Contacts | Strong dαN(i, i+3) and dαβ(i, i+3) contacts | Weak or absent dαN(i, i+3) and dαβ(i, i+3) contacts; potential for new, non-helical contacts | Nuclear Overhauser Effect (NOE) contacts are distance-dependent and reflect the peptide's 3D structure. The loss of helical NOEs is expected. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-Fluoro-D-Phenylalanine
This protocol outlines the manual synthesis of a peptide incorporating a (4F)-D-Phe residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-amino acids and Fmoc-D-Phe(4-F)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure®
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), Oxyma Pure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For the incorporation of Fmoc-D-Phe(4-F)-OH, a standard coupling time is generally sufficient.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
This protocol describes the analysis of peptide secondary structure using CD spectroscopy.
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region (190-250 nm).
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters: wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, and 3 accumulations.
-
Blank Measurement: Record the spectrum of the buffer alone.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × c × l), where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/mL, and l is the pathlength in cm.
-
-
Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for the conformational analysis of peptides by 2D NMR.
Materials:
-
Purified peptide
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, 50 mM phosphate buffer, pH 6.0)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 1-5 mM.[5]
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's 3D structure.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe the spatial proximity of the fluorine atom to protons in the peptide.
-
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Analysis:
-
Analyze the NOESY spectrum for characteristic cross-peaks that indicate specific secondary structures (e.g., dαN(i, i+3) and dαβ(i, i+3) for α-helices).
-
Measure the ³J(HNα) coupling constants from a high-resolution 1D ¹H or 2D spectrum to obtain information about the backbone dihedral angle φ.
-
Analyze ¹Hα chemical shift deviations from random coil values to identify regions of secondary structure.
-
For the (4F)-D-Phe containing peptide, the ¹⁹F chemical shift provides a sensitive probe of the local environment.[4]
-
Visualizations
Caption: Incorporation of (4F)-D-Phe disrupts the α-helical structure favored by L-amino acids.
Caption: Workflow for synthesis and structural analysis of modified peptides.
References
- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Impact of 4-Fluoro-D-phenylalanine on Receptor Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating the therapeutic properties of peptides. Among these, 4-fluoro-D-phenylalanine (4-fluoro-D-phe), a synthetic analog of D-phenylalanine, offers a subtle yet impactful modification. This guide provides a comparative analysis of the influence of 4-fluoro-D-phe on receptor binding affinity, supported by experimental data, detailed methodologies, and visual representations of key processes.
The substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring in D-phenylalanine introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring. The high electronegativity of fluorine can influence cation-π interactions, which are often crucial for ligand-receptor binding, and can also impact the overall conformation and stability of the peptide.[1] These modifications can lead to profound differences in biological activity, including enhanced receptor affinity and selectivity.
Quantitative Comparison of Receptor Binding Affinity
The introduction of 4-fluoro-D-phe into peptide ligands has been shown to modulate binding affinity across different receptor families. The following tables summarize the quantitative effects observed in key studies.
Opioid Receptor Family
Incorporation of 4-fluoro-D-phe into opioid peptides has demonstrated a significant enhancement of binding affinity, particularly for the μ- and δ-opioid receptors.
| Compound | Native Ligand (Ki in nM) | 4-Fluoro-D-phe Analog (Ki in nM) | Fold Change in Affinity | Receptor Type |
| Biphalin Analog | 1.2 ± 0.2 | 0.4 ± 0.1 | 3.0 | μ-opioid |
| Biphalin Analog | 0.8 ± 0.1 | 0.1 ± 0.02 | 8.0 | δ-opioid |
Data adapted from a comparative analysis of biphalin analogs.[1]
Glycine Receptor (GlyR)
In the context of the glycine receptor, the effect of 4-fluoro-D-phe is more nuanced and depends on the specific interactions within the binding site. In some instances, it can lead to a modest increase in agonist potency (lower EC50), while in others, it may not significantly alter or even slightly decrease affinity depending on the specific residue being substituted and the agonist being tested.
| Agonist | Wild-Type Receptor (EC50 in μM) | 4-F-Phe Mutant Receptor (EC50 in μM) | Fold Change in Potency |
| β-alanine | 480 ± 50 | 389 ± 41 | 1.23 |
| Taurine | 750 ± 60 | 720 ± 89 | 1.04 |
EC50 values represent the concentration of agonist required to elicit 50% of the maximal response. Data is for a specific mutation in the glycine receptor where a native phenylalanine is replaced by 4-fluoro-D-phe.
Experimental Protocols
To ensure the reproducibility and accuracy of binding affinity data, detailed experimental protocols are essential. Below are representative methodologies for two common techniques used to assess ligand-receptor interactions.
Radioligand Binding Assay
This method is widely used to determine the binding affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the μ-opioid receptor).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Homogenize the cell lysate using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for μ-opioid receptor) near its Kd value, and the membrane preparation.
-
Non-specific Binding: Assay buffer, the radioligand, a high concentration of a non-labeled competing ligand (e.g., naloxone), and the membrane preparation.
-
Competitive Binding: Assay buffer, the radioligand, the membrane preparation, and varying concentrations of the test compound (with and without 4-fluoro-D-phe).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor immobilized on a sensor chip.
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the receptor (ligand) onto the activated surface. For peptide ligands, a common strategy is to immobilize a capture antibody that will then specifically bind a tagged version of the peptide. Alternatively, peptides can be directly coupled if they contain suitable functional groups.
-
Deactivate any remaining active esters on the surface using ethanolamine.
2. Binding Analysis:
-
Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of the analyte (the peptide with or without 4-fluoro-D-phe) over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized ligand, in real-time. This generates a sensorgram showing the association and dissociation phases.
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.
3. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka .
-
A lower KD value indicates a higher binding affinity.
Surface Plasmon Resonance (SPR) Workflow
Signaling Pathway
The binding of a ligand to its receptor, often a G-protein coupled receptor (GPCR) in the case of many peptides, initiates a cascade of intracellular events. The enhanced binding affinity due to the incorporation of 4-fluoro-D-phe can lead to a more potent and sustained activation of these signaling pathways.
References
Safety Operating Guide
Proper Disposal of Cbz-4-fluoro-D-phenylalanine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Cbz-4-fluoro-D-phenylalanine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on safety data sheet (SDS) recommendations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, and safety goggles.[1] Ensure adequate ventilation in the work area to avoid the formation and inhalation of dust.[2] In case of a spill, sweep up the material and place it in a suitable, labeled container for disposal.[2] Do not allow the chemical to enter drains or sewer systems.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of Cbz-4-fluoro-D-phenylalanine is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]
-
Waste Collection:
-
Carefully collect the waste Cbz-4-fluoro-D-phenylalanine, including any contaminated materials such as weighing paper or disposable labware, into a designated and clearly labeled hazardous waste container.
-
For spills, sweep up the solid material and place it into a suitable container for disposal.[2]
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a dry, cool, and well-ventilated area.[2]
-
Ensure the container is properly labeled with the chemical name and any relevant hazard warnings.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
The material should be transported to a licensed chemical destruction plant.[1] Alternatively, controlled incineration with flue gas scrubbing is an acceptable disposal method.[1]
-
-
Decontamination of Packaging:
-
Empty containers that held Cbz-4-fluoro-D-phenylalanine should be triple-rinsed with a suitable solvent.[1]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough rinsing, the packaging can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning.[1]
-
Quantitative Data Summary
| Parameter | Information | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration. | [1] |
| Secondary Disposal Options | Not applicable; do not discharge to sewer systems. | [1] |
| Contaminated Packaging | Triple-rinse, then recycle or recondition. | [1] |
| Spill Containment | Sweep up and place in a suitable container for disposal. | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of Cbz-4-fluoro-D-phenylalanine.
Caption: Workflow for the proper disposal of Cbz-4-fluoro-D-phenylalanine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

